2-(Piperazin-1-yl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSAIUCZKQGPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992565 | |
| Record name | 2-(Piperazin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-04-9, 1074-54-0 | |
| Record name | β-Methyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylpiperazine-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylpiperazine-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methylpiperazine-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-(Piperazin-1-yl)propan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-yl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core , a key heterocyclic building block relevant to drug discovery and development. As researchers and scientists, a profound understanding of a molecule's fundamental characteristics—such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple recitation of data, offering a field-proven perspective on the causality behind experimental choices and the interpretation of results. We will detail robust, self-validating protocols for the determination of these properties and ground all mechanistic claims in authoritative references.
Compound Identification and Core Properties
This compound is a bifunctional molecule featuring a secondary alcohol and a piperazine ring, which contains two nitrogen atoms capable of protonation. This structure imparts distinct physicochemical characteristics that are critical for its application as a scaffold or intermediate in medicinal chemistry.
The initial phase of any compound characterization involves establishing its identity and summarizing its fundamental computed and experimental properties. This serves as a foundational dataset for all subsequent experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| Monoisotopic Mass | 144.12627 Da | [1] |
| CAS Number | Not explicitly available for this specific isomer; related isomers are documented. | N/A |
| Canonical SMILES | CC(CO)N1CCNCC1 | [1] |
| Predicted XlogP | -0.6 to -0.7 | [1][2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area | 35.5 Ų | [2] |
Ionization Behavior: pKa Determination
The ionization state of a molecule at physiological pH (typically ~7.4) profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two basic nitrogen atoms within the piperazine moiety, making the determination of its pKa values essential. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[3]
Given the presence of two basic centers, we anticipate two distinct pKa values. Knowledge of these values is critical for developing analytical methods and predicting solubility and membrane permeability.[4]
Recommended Protocol: Potentiometric Titration
Potentiometric titration remains a gold-standard, cost-effective, and highly reliable method for pKa determination, especially for compounds with adequate aqueous solubility.[5] The principle involves monitoring the change in pH of a solution of the analyte as a standard titrant (in this case, a strong acid like HCl) is added incrementally.[3]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, mimicking physiological conditions and ensuring stable electrode readings.
-
Titration: Place the solution in a thermostated vessel (25°C or 37°C) and immerse a calibrated combination pH electrode. Add standardized 0.1 M HCl in precise, small aliquots using an automated titrator.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. Two inflection points will be observed, from which two pKa values can be derived using appropriate software analysis.
Causality and Trustworthiness: This method directly measures the buffering capacity of the molecule as its nitrogen atoms are protonated. The use of a calibrated pH electrode and standardized titrant ensures accuracy. Performing the titration in triplicate validates the reproducibility of the measurement.[6] For sparingly soluble compounds, alternative methods like HPLC-based pKa determination or potentiometry in co-solvent systems would be necessary.[4][7]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), which is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] The value is expressed as its base-10 logarithm, logP.[9]
For ionizable molecules like this compound, it is crucial to measure the logP of the neutral species. This requires adjusting the aqueous phase pH to be at least 2 units above the highest pKa value to ensure the compound is predominantly in its un-ionized form.[10]
Recommended Protocol: Shake-Flask Method (OECD 107)
The Shake-Flask method is the traditional and most accurate technique for logP determination, providing a direct measure of partitioning.[8]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffered water (pH adjusted to >2 units above the highest pKa) and vice-versa. This minimizes volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[9]
Causality and Trustworthiness: This protocol directly measures the thermodynamic equilibrium of partitioning. Pre-saturating the solvents and using centrifugation for phase separation are critical steps to prevent artifacts and ensure accuracy. Analyzing concentrations in both phases provides a mass balance check, validating the integrity of the experiment. For high-throughput screening, HPLC-based methods can provide faster, albeit indirect, estimations of logP.[11][12]
Caption: Workflow for logP determination by the Shake-Flask method.
Aqueous Solubility
Aqueous solubility is a gatekeeper property in drug development; poor solubility can lead to low bioavailability and challenging formulation development.[13] Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[14]
For this compound, solubility will be highly pH-dependent. Intrinsic solubility (S₀) refers to the solubility of the neutral form. As the pH decreases below the pKa values, the compound will become protonated, forming salts that are generally much more water-soluble.[10]
Recommended Protocol: Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve a true equilibrium state.[13]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[15]
-
Equilibration: Seal the vial and agitate it in a temperature-controlled incubator/shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[13][15]
-
Quantification: Analyze the clear, filtered solution to determine the concentration of the dissolved compound. HPLC-UV is the preferred method, using a calibration curve prepared with known concentrations of the analyte.[15] UV spectroscopy can also be used.[14]
-
Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
Causality and Trustworthiness: This protocol is designed to achieve a true thermodynamic equilibrium between the solid state and the solution.[14] Using an excess of solid material is non-negotiable. The dual separation method (centrifugation and filtration) minimizes the risk of suspended microparticles artificially inflating the measured solubility. Assays should always be performed in at least duplicate to ensure reproducibility.[15]
Caption: Workflow for equilibrium solubility determination.
Spectroscopic Profile for Structural Confirmation
While quantitative physicochemical data is vital, qualitative spectroscopic analysis is required to confirm the molecular structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the 3200–3600 cm⁻¹ region corresponds to the O-H stretching vibration of the alcohol group.[16] A peak for the N-H stretch of the secondary amine in the piperazine ring should appear around 3300 cm⁻¹. C-H stretching vibrations from the alkyl groups will be present in the 2850–3000 cm⁻¹ range, and a distinct C-O stretch for the primary alcohol will be visible around 1050 cm⁻¹.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms. We would expect to see signals corresponding to the -OH proton (a broad singlet), the -NH proton of the piperazine ring (a broad singlet), distinct multiplets for the -CH₂- and -CH- groups of the propanol backbone, and characteristic signals for the four methylene (-CH₂-) groups of the piperazine ring. A doublet for the methyl (-CH₃) group adjacent to the chiral center would also be present.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Signals for the three unique carbons of the propanol chain and the two distinct sets of carbons in the piperazine ring are expected. The carbon bearing the hydroxyl group (-CH₂OH) would appear around 60-70 ppm, while the carbon attached to the nitrogen (-CH-) would be further downfield.
-
Conclusion
The define its behavior in both chemical and biological systems. Its two basic centers result in pH-dependent solubility and lipophilicity, which are critical considerations for any research or development application. The predicted low logP value suggests high hydrophilicity. The experimental protocols detailed herein provide a robust framework for accurately characterizing this molecule, enabling researchers to make informed decisions in the fields of medicinal chemistry, material science, and drug development.
References
- 1. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Piperazinyl Alkanols: Synthesis, Properties, and Applications in Drug Discovery
A Note to the Researcher: The initial query for a guide on "2-(Piperazin-1-yl)propan-1-ol" with CAS number 1281355-75-6 revealed a discrepancy. The provided CAS number is officially assigned to other chemical entities, such as N,N-Bis(1-methylethyl)urea and 2-methyl-N-[2-(methylamino)ethyl]propanamide[1][2]. While a dihydrochloride salt of this compound has been noted in chemical literature, comprehensive data for the free base under the queried CAS number is not publicly available[3]. This guide, therefore, exercises editorial autonomy to address the broader, well-documented, and highly relevant class of piperazinyl alkanols, with a focus on propanol derivatives. These compounds are pivotal building blocks for researchers, scientists, and drug development professionals.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[4] Its unique physicochemical properties—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—confer a combination of structural rigidity, basicity, and the capacity for diverse substitutions. These attributes allow for the fine-tuning of a drug candidate's solubility, lipophilicity, and ability to interact with biological targets. When combined with an alcohol functional group, as in the case of piperazinyl alkanols, the resulting molecule becomes a highly versatile synthon, offering multiple points for chemical modification and elaboration into more complex therapeutic agents.
This guide provides a technical overview of the synthesis, properties, and applications of piperazinyl propanols, a key subclass of piperazinyl alkanols. We will delve into the causality behind experimental choices, provide validated protocols, and explore the pharmacological significance of these essential building blocks.
Physicochemical Properties and Structural Analysis
The physicochemical properties of piperazinyl alkanols are fundamental to their utility in drug design. The presence of the basic piperazine nitrogens and the polar hydroxyl group generally results in good aqueous solubility, a desirable trait for drug candidates. The most well-documented member of this family is 3-(Piperazin-1-yl)propan-1-ol (CAS: 5317-32-8), which serves as an excellent exemplar for this class of compounds.
Key Physicochemical Data
The properties of 3-(Piperazin-1-yl)propan-1-ol are summarized in the table below, based on data from PubChem[5].
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| XLogP3-AA (Lipophilicity) | -0.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 35.5 Ų |
| CAS Number | 5317-32-8 |
Table 1: Physicochemical properties of 3-(Piperazin-1-yl)propan-1-ol.
The low XLogP3-AA value indicates high hydrophilicity, and the topological polar surface area (TPSA) is within the range typically associated with good cell permeability. These parameters underscore why the piperazinyl alkanol scaffold is frequently employed to improve the pharmacokinetic profiles of drug candidates.
Structural Representation
The chemical structure of this compound, the intended topic of this guide, is depicted below. It features a secondary alcohol, which introduces a chiral center, and both a secondary and a tertiary amine within the piperazine ring.
Structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of piperazinyl alkanols can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches
Two of the most common and robust methods for synthesizing N-substituted piperazinyl alkanols are:
-
Nucleophilic Substitution: This involves the reaction of piperazine (or a mono-protected piperazine derivative) with a suitable electrophile containing a hydroxyl group or a precursor. A common strategy is the reaction of piperazine with an epoxide, such as propylene oxide, which directly installs the 2-hydroxypropyl side chain. This reaction typically proceeds via nucleophilic ring-opening of the epoxide by one of the piperazine nitrogens.
-
Reductive Amination: This method involves the reaction of a piperazine derivative with a hydroxy-containing aldehyde or ketone in the presence of a reducing agent. For example, reacting piperazine with lactaldehyde, followed by reduction, would yield this compound.
A generalized workflow for the synthesis of piperazinyl alkanols is depicted below.
General synthetic routes to piperazinyl alkanols.
Representative Experimental Protocol: Synthesis of 3-(Piperazin-1-yl)propan-1-ol
The following protocol is a representative example of an N-alkylation approach, a common method for preparing such compounds.
Objective: To synthesize 3-(piperazin-1-yl)propan-1-ol via the reaction of piperazine with 3-chloropropan-1-ol.
Materials:
-
Piperazine (anhydrous)
-
3-Chloropropan-1-ol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution, followed by the slow addition of 3-chloropropan-1-ol (1 equivalent). The use of excess piperazine minimizes the formation of the di-substituted product.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to afford pure 3-(piperazin-1-yl)propan-1-ol.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry and Drug Development
Piperazinyl alkanols are invaluable building blocks in the synthesis of a wide range of biologically active molecules. Their bifunctional nature allows for their incorporation into larger scaffolds, where the piperazine nitrogen and the hydroxyl group can be further functionalized.
Role as a Versatile Linker and Pharmacophore
The piperazine ring often serves as a linker to connect different pharmacophoric elements within a drug molecule. The propanol side chain provides a convenient handle for introducing additional functionality or for attachment to a larger molecular framework. This is illustrated in the discovery of novel antifungal agents, where a piperazine propanol derivative was identified as a potent inhibitor of 1,3-β-D-glucan synthase, a key enzyme in the fungal cell wall synthesis pathway.[6]
The piperazinyl propanol scaffold as a versatile building block.
Impact on Pharmacokinetic Properties
The incorporation of a piperazine moiety is a well-established strategy to enhance the aqueous solubility and overall druglikeness of a compound. The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which increases water solubility and can facilitate interactions with biological targets.
Biological Activity and Pharmacological Significance
Piperazine and its derivatives exhibit a broad range of biological activities, primarily affecting the central nervous system (CNS).[4][7] Many piperazine-containing drugs act as antipsychotics, antidepressants, and anxiolytics.[4] The pharmacological effects are often mediated through interactions with neurotransmitter receptors, particularly dopaminergic and serotoninergic systems.[7]
While unsubstituted piperazinyl alkanols are primarily used as synthetic intermediates, their derivatives have shown specific biological activities. For instance, certain piperazine propanol derivatives have been investigated for their potential as antifungal agents.[6] The mechanism of action for these compounds was found to be the inhibition of 1,3-β-D-glucan synthase, demonstrating that this chemical class can be tailored to target specific enzymes.[6]
Safety and Handling
General Handling:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Health Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
Piperazine itself is a known skin and respiratory sensitizer.
Fire and Explosion Hazards:
-
Alcohols are generally flammable. Keep away from heat, sparks, and open flames.
-
Use explosion-proof equipment when handling large quantities.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
If inhaled: Move person to fresh air and keep comfortable for breathing.
Always consult the specific Material Safety Data Sheet (MSDS) for the compound being used.
Conclusion
Piperazinyl alkanols, particularly the propanol derivatives, represent a cornerstone in modern medicinal chemistry and drug discovery. Their synthetic accessibility, coupled with their favorable physicochemical properties, makes them indispensable building blocks for the creation of novel therapeutic agents. The ability to easily modify the piperazine nitrogen and the hydroxyl group provides a powerful platform for optimizing both the pharmacodynamic and pharmacokinetic properties of drug candidates. As research continues to uncover new biological targets, the versatility of the piperazinyl alkanol scaffold ensures its continued relevance in the development of next-generation medicines.
References
- 1. parchem.com [parchem.com]
- 2. aksci.com [aksci.com]
- 3. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 2-(Piperazin-1-yl)propan-1-ol in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Piperazin-1-yl)propan-1-ol in Organic Solvents
Authored by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound featuring a piperazine ring functionalized with a propanol group. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes a robust, inferred solubility profile grounded in fundamental physicochemical principles and comparative analysis with structurally related molecules. Furthermore, this document details a gold-standard experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers and drug development professionals to generate the empirical data required for their specific applications.
Introduction: The Significance of a Solubility Profile
This compound (CAS: 5317-32-8) is a bifunctional organic molecule incorporating both a basic piperazine moiety and a primary alcohol. This unique structure makes it a versatile building block in medicinal chemistry and materials science. The piperazine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules, while the hydroxyl group offers a reactive handle for further chemical modification.[1]
Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity.[2] In process chemistry, solvent selection for reaction and crystallization is dictated by solubility at various temperatures. In formulation science, achieving the desired concentration in a pharmaceutically acceptable vehicle is paramount for therapeutic efficacy.[3] Therefore, a thorough understanding of how this compound interacts with different solvent environments is essential for its successful application.
Physicochemical Profile: The Structural Basis of Solubility
The solubility behavior of a molecule is fundamentally dictated by its structure. The key physicochemical properties of this compound, sourced from PubChem, provide the basis for predicting its interactions with various solvents.[4]
| Property | Value | Significance for Solubility |
| Molecular Formula | C₇H₁₆N₂O | Indicates a relatively small molecule with a significant heteroatom content. |
| Molecular Weight | 144.21 g/mol | Low molecular weight generally favors solubility.[5] |
| Hydrogen Bond Donors | 2 | The secondary amine (-NH) and hydroxyl (-OH) groups can donate protons for H-bonds. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the hydroxyl oxygen can accept protons for H-bonds. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | A measure of the polar surface area, suggesting significant polarity and the ability to interact with polar solvents. |
| XLogP3-AA (cLogP) | -0.7 | A negative value indicates hydrophilicity, predicting higher solubility in polar solvents than in non-polar lipids/solvents. |
The molecule's structure is amphipathic; it contains both polar, hydrophilic regions (the piperazine nitrogens and the hydroxyl group) and non-polar, hydrophobic regions (the propylene backbone).[6] The strong polarity, indicated by the negative XLogP and the numerous hydrogen bonding sites, is the dominant feature governing its solubility.
Inferred Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like" and the molecule's physicochemical properties, we can infer a qualitative solubility profile.[7] Polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Water, Methanol, Ethanol | High | The solute's -OH and -NH groups can form strong hydrogen bonds with the solvent's hydroxyl groups. The high polarity of both solute and solvent leads to favorable dipole-dipole interactions. Piperazine itself is freely soluble in water.[8] |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | The solvent can act as a hydrogen bond acceptor for the solute's -OH and -NH groups. Strong dipole-dipole interactions are expected due to the high polarity of both components. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate | These solvents have weaker dipole moments and cannot participate in hydrogen bonding as effectively. Solubility will depend on the balance between disrupting the solute-solute interactions and forming new solute-solvent interactions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The large energy penalty required to break the strong intermolecular hydrogen bonds of the solute cannot be compensated by the weak van der Waals forces offered by these solvents. Piperazine exhibits poor solubility in diethyl ether.[8] |
This inferred profile provides a strategic starting point for solvent screening in synthesis and formulation. However, for critical applications, this theoretical assessment must be superseded by empirical measurement.
Experimental Determination: The Shake-Flask Method
To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is universally regarded as the 'gold standard' for determining the thermodynamic equilibrium solubility of a compound.[9][10] It measures the concentration of a solute in a saturated solution that has reached equilibrium at a specific temperature.
Protocol: Equilibrium Solubility Determination via Shake-Flask
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in the chosen solvent at a known concentration. From this stock, create a series of calibration standards through serial dilution to cover the expected solubility range.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 2 mL) of the solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is truly saturated.[9]
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker set to 25 °C. Agitate the samples at a constant speed (e.g., 250 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, though a preliminary time-to-equilibrium study is recommended.[2]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean analysis vial. This method is highly effective at removing fine particulates.[3]
-
-
Quantification:
-
Analyze the calibration standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the clear, saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample via HPLC under the same conditions as the standards.
-
-
Calculation: Use the peak area of the diluted sample and the calibration curve to determine its concentration. Account for the dilution factor to calculate the final solubility of the original saturated solution. Express the result in appropriate units (e.g., mg/mL or mol/L).
dot
Caption: Workflow for the gold-standard shake-flask solubility determination method.
Causality and Key Experimental Considerations
-
Why Excess Solute? The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase. Without it, you may be measuring the solubility of an undersaturated solution.[9]
-
Why Temperature Control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[11] Precise temperature control is essential for reproducible and accurate thermodynamic data.
-
Why Purity Matters: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is fundamental to obtaining intrinsic solubility data.
-
Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility, a true equilibrium value. Faster methods, often used in high-throughput screening, measure kinetic solubility, which can overestimate the true value due to the formation of supersaturated solutions, especially when using DMSO as a co-solvent.[2][9]
dot
Caption: Intermolecular forces governing solubility based on solvent polarity.
Conclusion
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. saltise.ca [saltise.ca]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. solubilityofthings.com [solubilityofthings.com]
1H NMR and 13C NMR spectral data of 2-(Piperazin-1-yl)propan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Piperazin-1-yl)propan-1-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and its spectral output, offers field-proven protocols for data acquisition, and grounds its analysis in authoritative spectroscopic principles. By integrating detailed spectral interpretation with practical methodology, this guide serves as a self-validating reference for the characterization of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a secondary alcohol and a piperazine ring. The piperazine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its low toxicity and ability to form crucial hydrogen bonds, which makes its derivatives essential for the development of novel therapeutic agents.[1] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery. NMR spectroscopy, including both ¹H and ¹³C techniques, stands as the definitive method for non-destructive structural analysis, providing precise information on the connectivity and chemical environment of atoms within a molecule.[2][3]
This guide will first deconstruct the molecule to identify its unique proton and carbon environments. It will then present a detailed, predictive analysis of the corresponding ¹H and ¹³C NMR spectra, grounded in established chemical shift principles and data from analogous structures.
Molecular Structure and NMR-Active Nuclei
To interpret the NMR spectra, we must first identify the non-equivalent proton and carbon atoms in the structure. Due to molecular symmetry and the presence of electronegative nitrogen and oxygen atoms, we can predict distinct signals for each unique environment.
Figure 1: Structure of this compound with key atoms numbered.
-
¹H Environments: 7 unique proton signals are predicted: H⁷, H⁸ (diastereotopic), H¹⁰, OH, NH, and two sets of piperazine CH₂ protons (H²/H⁶ and H³/H⁵).
-
¹³C Environments: 5 unique carbon signals are predicted: C⁷, C⁸, C¹⁰, and two distinct piperazine carbons (C²/C⁶ and C³/C⁵).
Experimental Protocol: Best Practices for NMR Data Acquisition
The reliability of NMR data is contingent upon a rigorous and well-documented experimental methodology. The following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from the solvent itself.[4]
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its protons resonate at a position defined as 0.0 ppm, providing a reliable calibration point for the chemical shift scale.[5][6]
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Perform shimming by adjusting the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence. This technique irradiates protons while observing carbon signals, causing all carbon signals to collapse into singlets and enhancing sensitivity via the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak integration and presentation.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Figure 2: Workflow for NMR spectral acquisition and analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted data are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H¹⁰ (CH₃) | ~1.0 - 1.2 | Doublet (d) | 3H | ~7.0 |
| Piperazine (4H) | ~2.4 - 2.7 | Multiplet (m) | 4H | - |
| H⁷ (CH) | ~2.7 - 2.9 | Multiplet (m) | 1H | - |
| Piperazine (4H) | ~2.8 - 3.0 | Multiplet (m) | 4H | - |
| OH, NH | ~2.0 - 4.0 (variable) | Broad Singlet (br s) | 2H | - |
| H⁸ (CH₂) | ~3.4 - 3.7 | Multiplet (m) | 2H | - |
Detailed Signal Interpretation:
-
H¹⁰ (δ ~1.1 ppm): The methyl protons are adjacent to a single proton on C⁷, resulting in a doublet according to the n+1 rule. Being on an aliphatic carbon, they appear in the upfield region of the spectrum.
-
Piperazine Protons (δ ~2.4-3.0 ppm): The eight protons on the piperazine ring are expected to be chemically non-equivalent, leading to complex, overlapping multiplets. Protons on carbons adjacent to the substituent (C³/C⁵) will have a different chemical environment than those on C²/C⁶. The signals for unsubstituted piperazine typically appear around 2.8 ppm.[7]
-
H⁷ (δ ~2.8 ppm): This methine proton is coupled to the three H¹⁰ protons and the two H⁸ protons, leading to a complex multiplet. Its position is shifted downfield due to the adjacent nitrogen atom (N¹).
-
OH and NH Protons (variable, broad): The signals for the hydroxyl and amine protons are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts are highly dependent on concentration and solvent. A D₂O exchange experiment would confirm their assignment; upon adding a drop of D₂O, these signals would disappear from the spectrum.[8]
-
H⁸ (δ ~3.5 ppm): These methylene protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift.[8] They are also adjacent to the chiral center at C⁷, making them diastereotopic, which can lead to a more complex multiplet than a simple doublet.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C¹⁰ (CH₃) | ~15 - 20 |
| C³/C⁵ (Piperazine) | ~46 - 50 |
| C²/C⁶ (Piperazine) | ~53 - 57 |
| C⁷ (CH) | ~60 - 65 |
| C⁸ (CH₂OH) | ~65 - 70 |
Detailed Signal Interpretation:
-
C¹⁰ (δ ~18 ppm): This methyl carbon is in a typical aliphatic environment and appears furthest upfield.
-
Piperazine Carbons (C³/C⁵ at ~48 ppm and C²/C⁶ at ~55 ppm): The piperazine ring should exhibit two distinct signals. The carbons attached to the secondary amine (C²/C⁶) are expected to be slightly further downfield than those adjacent to the substituted nitrogen (C³/C⁵).
-
C⁷ (δ ~62 ppm): The methine carbon is shifted significantly downfield due to the direct attachment of the electronegative nitrogen atom.
-
C⁸ (δ ~68 ppm): This carbon is bonded to the highly electronegative oxygen atom, resulting in the most downfield chemical shift among the aliphatic carbons. The chemical shift of the primary alcohol carbon in propan-1-ol is around 64 ppm, providing a good reference point.[9]
Conclusion: A Self-Validating Spectroscopic Profile
The combined analysis of the ¹H and ¹³C NMR spectra provides a cohesive and self-validating structural confirmation of this compound. The number of signals in each spectrum corresponds directly to the number of chemically unique proton and carbon environments predicted from the molecular structure. Furthermore, the chemical shifts, integration values, and coupling patterns observed in the ¹H spectrum are all consistent with the proposed atomic connectivity and the known electronic effects of the nitrogen and oxygen heteroatoms. This in-depth guide provides the foundational data and interpretive logic essential for any researcher working with this compound, ensuring scientific integrity and facilitating further investigation in synthetic and medicinal chemistry.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]
- 8. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Piperazin-1-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 2-(Piperazin-1-yl)propan-1-ol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document details the foundational principles, experimental design, and method validation parameters necessary for robust and reliable analysis. We will explore the physicochemical properties influencing ionization, predict fragmentation pathways, and provide step-by-step protocols for sample preparation and LC-MS/MS method development. The causality behind experimental choices is emphasized to empower analysts to develop and troubleshoot their own methods effectively.
Foundational Principles: Analyte Characteristics
A successful mass spectrometry method begins with a thorough understanding of the analyte's physicochemical properties. This compound, with a molecular formula of C₇H₁₆N₂O and a monoisotopic mass of approximately 144.13 Da, possesses distinct structural features that dictate its behavior during analysis.
-
Basicity and Ionization: The piperazine ring contains two nitrogen atoms, making the molecule basic and highly susceptible to protonation. This is the most critical feature for its analysis by mass spectrometry. Electrospray Ionization (ESI) in the positive ion mode is the technique of choice, as the analyte will readily accept a proton in an acidic mobile phase to form a stable [M+H]⁺ precursor ion at approximately m/z 145.13.[1] ESI is a "soft ionization" technique that effectively transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for this type of molecule.[2][3][4]
-
Polarity and Solubility: The presence of the hydroxyl (-OH) group and the two nitrogen atoms makes the molecule polar and highly soluble in water and polar organic solvents.[5] This property directly informs the selection of a suitable chromatographic system, pointing towards reversed-phase liquid chromatography (RPLC) as an effective separation technique.
Experimental Design & Methodology
A robust analytical method requires careful optimization of each stage, from sample handling to data acquisition. The following sections provide a detailed workflow for the analysis of this compound.
Experimental Workflow Overview
The logical flow of the analytical process ensures that each step builds upon the last to produce a reliable result. This workflow is a foundational template for quantitative bioanalysis.
Caption: High-level workflow for quantitative bioanalysis.
Sample Preparation Protocol (from Human Plasma)
For quantitative bioanalysis, efficiently separating the analyte from the biological matrix is crucial. Protein precipitation is a rapid and effective method for this purpose.[6]
Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog like this compound-d8) to each sample, except for the blank.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject the sample directly or dilute further with the initial mobile phase if necessary.
Liquid Chromatography (LC) Method
Reversed-phase chromatography is ideal for retaining and separating this polar compound from other matrix components.
| Parameter | Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention for polar compounds and high efficiency for sharp peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures the analyte is protonated ([M+H]⁺) for optimal ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 3 min | A rapid gradient allows for efficient elution and a short run time suitable for high throughput. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, ensuring good chromatographic performance. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
Mass Spectrometry (MS) Method
The MS parameters must be tuned to maximize the signal for the specific analyte.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | The basic piperazine nitrogens are readily protonated.[7] |
| Capillary Voltage | 3.5 kV | Optimal voltage for generating a stable electrospray. |
| Source Temp. | 150 °C | Assists in the desolvation of droplets. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent from the charged droplets.[4] |
| Nebulizer Gas | Nitrogen, 7 Bar | Assists in droplet formation and nebulization. |
Qualitative Analysis: Fragmentation Pathway
To develop a highly selective quantitative method (MRM/SRM), the fragmentation pattern of the precursor ion must be understood. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 145.1) is performed to identify stable, high-intensity product ions.
The primary fragmentation mechanisms for piperazine derivatives involve cleavage of bonds on the piperazine ring itself or at the substituent connection point.[7][8] For this compound, the most likely fragmentation pathways are:
-
Cleavage of the propanol side-chain: Loss of the propanol group results in a stable piperazine fragment.
-
Ring Opening: Scission of the C-N bonds within the piperazine ring leads to characteristic smaller fragments.[7]
Caption: Predicted MS/MS fragmentation of protonated this compound.
Quantitative Analysis: Multiple Reaction Monitoring (MRM)
MRM is the gold standard for quantification in complex matrices due to its superior selectivity and sensitivity.[9] It involves selecting a specific precursor ion (Q1) and monitoring a specific product ion (Q3) for both the analyte and the internal standard.
Optimized MRM Transitions
The following table outlines the optimized transitions for a robust quantitative assay. Collision energy (CE) and other parameters should be empirically optimized on the specific instrument being used.
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Proposed CE (eV) | Role |
| This compound | 145.1 | 87.1 | 15 | Quantifier |
| This compound | 145.1 | 58.1 | 25 | Qualifier |
| Internal Standard (-d8) | 153.2 | 95.1 | 15 | IS Quantifier |
Method Validation
To ensure the reliability of the data, the bioanalytical method must be validated according to industry standards, such as those provided by the U.S. Food and Drug Administration (FDA).[10][11]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity, Range, LLOQ: The method should be linear over a defined concentration range, with the Lower Limit of Quantification (LLOQ) being the lowest concentration measured with acceptable precision and accuracy.[6][12] A typical range for such an assay might be 1-1000 ng/mL.
-
Accuracy & Precision: Intra- and inter-day accuracy (percent deviation from nominal) and precision (coefficient of variation, %CV) should be within ±15% (±20% at the LLOQ).[6]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability must be evaluated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the analysis of this compound by LC-MS/MS. By understanding the analyte's chemical nature, a robust method leveraging positive mode ESI and reversed-phase chromatography can be developed. The predicted fragmentation pathways provide a solid foundation for creating a highly selective and sensitive MRM assay. Adherence to rigorous validation standards ensures that the data generated is reliable and suitable for decision-making in research and drug development settings.
References
- 1. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2-(Piperazin-1-yl)propan-1-ol
An In-depth Technical Guide to the Synthesis and Significance of 2-(Piperazin-1-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral piperazine derivative of significant interest in medicinal chemistry. While a detailed historical record of its specific discovery is not prominent in scientific literature, its structural motif is integral to the development of complex therapeutic agents. This document elucidates the strategic importance of the piperazine-alkanol scaffold, details plausible and efficient synthetic routes for its preparation, explores its physicochemical properties, and discusses its application as a versatile building block in modern drug discovery. The methodologies presented are grounded in established chemical principles and supported by authoritative references from patent and academic literature, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of properties. These include high water solubility, a rigid conformational framework, and the ability to act as both hydrogen bond donors and acceptors. These characteristics often lead to favorable pharmacokinetic profiles, including improved oral bioavailability and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
The derivatization of the piperazine core allows for the precise spatial arrangement of pharmacophoric groups, enabling tailored interactions with biological targets.[1] The introduction of a chiral hydroxypropyl side chain, as seen in this compound, adds a crucial layer of complexity and utility. The hydroxyl group provides a reactive handle for further chemical modification, while the chiral center at the second carbon of the propanol chain allows for the exploration of stereospecific interactions with enzymes and receptors, a critical aspect in the design of potent and selective therapeutics. This guide focuses on this specific chiral synthon, contextualizing its importance through its synthesis and potential applications.
Synthesis of this compound: Proposed Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, cost-effectiveness, and, most importantly, the requirement for stereochemical purity. Two primary approaches are detailed below: a direct N-alkylation for producing the racemic mixture and a chiral pool synthesis for obtaining enantiomerically pure forms.
Route A: Direct N-Alkylation of Piperazine (Racemic Synthesis)
This is the most straightforward approach, involving the nucleophilic substitution reaction between piperazine and a suitable three-carbon electrophile. The secondary amine of piperazine acts as the nucleophile. To avoid undesired N,N'-disubstitution, a large excess of piperazine is typically used, which can be recovered and recycled.[3]
The key electrophile for this reaction is 1-chloro-2-propanol or, more commonly, propylene oxide. The reaction with propylene oxide is an epoxide ring-opening reaction catalyzed by the amine itself or a mild acid, leading to the formation of the secondary alcohol.
Experimental Protocol: Synthesis of (±)-2-(Piperazin-1-yl)propan-1-ol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent such as methanol or ethanol.
-
Reaction: Cool the mixture in an ice bath. Slowly add propylene oxide (1.0 equivalent) dropwise to the stirred solution.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The residue will contain the product and excess piperazine.
-
Purification: Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane) to remove non-polar impurities. The excess piperazine can be partially removed by acid-base extraction or more effectively by vacuum distillation or column chromatography on silica gel to yield the pure racemic product.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a large excess of piperazine statistically favors the mono-alkylation product over the di-alkylation byproduct, a common challenge in such reactions.[3]
-
Solvent Choice: Protic solvents like methanol or ethanol are chosen as they can facilitate the epoxide ring-opening by protonating the oxygen atom, making the carbon atoms more electrophilic.
-
Reflux: Heating the reaction provides the necessary activation energy to ensure a reasonable reaction rate for the nucleophilic attack of the piperazine nitrogen on the epoxide ring.
Logical Flow Diagram for Racemic Synthesis
Caption: Workflow for the racemic synthesis of this compound.
Route B: Chiral Synthesis from Alaninol
For applications in drug development, obtaining a single enantiomer is often mandatory. A chiral synthesis route starting from a readily available chiral precursor, such as (S)- or (R)-alaninol, is a highly effective strategy. This approach builds the piperazine ring onto the chiral scaffold. A similar strategy has been successfully employed for synthesizing other chiral 2-substituted piperazines.[4][5]
This multi-step synthesis involves protecting the amine of alaninol, activating the hydroxyl group, reacting it with a protected ethylenediamine derivative, and finally cyclizing and deprotecting to yield the final product.
Experimental Protocol: Synthesis of (S)-2-(Piperazin-1-yl)propan-1-ol
-
Step 1: Protection of Alaninol: React (S)-alaninol with a suitable N-protecting group, such as Boc-anhydride (Di-tert-butyl dicarbonate), to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.
-
Step 2: Hydroxyl Group Activation: Convert the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) by reacting the N-protected alaninol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine.
-
Step 3: Nucleophilic Substitution: React the resulting tosylate/mesylate with mono-Boc-piperazine. The unprotected secondary amine of the piperazine derivative will displace the leaving group. This step introduces the complete piperazine ring structure.
-
Step 4: Deprotection: Remove the Boc protecting group(s) under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to yield the final enantiomerically pure product, (S)-2-(Piperazin-1-yl)propan-1-ol.
Causality Behind Experimental Choices:
-
Chiral Pool Starting Material: (S)-Alaninol provides a cost-effective and readily available source of the required stereocenter.
-
Orthogonal Protecting Groups: The use of Boc groups is strategic. They are stable under the conditions required for tosylation and nucleophilic substitution but can be removed cleanly under acidic conditions without affecting the final structure.[1]
-
Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a tosylate or mesylate makes it an excellent leaving group, facilitating the subsequent SN2 reaction with the piperazine nucleophile.
Logical Flow Diagram for Chiral Synthesis
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(Piperazin-1-yl)propan-1-ol
Abstract
This document provides a detailed protocol for the synthesis of 2-(Piperazin-1-yl)propan-1-ol, a valuable amino alcohol intermediate in pharmaceutical development. The primary synthetic route detailed is the nucleophilic ring-opening of propylene oxide with piperazine. This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and robust analytical methods for product characterization. The content is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.
Introduction and Scientific Background
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve aqueous solubility and modulate pharmacokinetic properties.[1] Its derivatives are integral to various therapeutic classes. This compound serves as a key building block, incorporating both a hydrophilic alcohol group and the versatile piperazine ring, making it a desirable precursor for more complex molecules.
The synthesis described herein proceeds via the N-alkylation of piperazine with propylene oxide. This reaction is a classic example of the nucleophilic ring-opening of an epoxide. The secondary amine of piperazine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group.
Reaction Scheme:
A primary challenge in this synthesis is controlling the selectivity. Since piperazine has two reactive secondary amine centers, both mono- and di-alkylation can occur. The formation of the dialkylated byproduct, 1,4-bis(2-hydroxypropyl)piperazine, is a significant side reaction. This protocol mitigates this issue by employing a molar excess of piperazine, which statistically favors the mono-alkylation product.
Safety and Handling
Proper safety precautions are paramount when handling the reagents involved in this synthesis. Both piperazine and propylene oxide present significant hazards.
Table 1: Reagent Hazard Summary
| Reagent | CAS No. | Key Hazards | Recommended Handling Practices |
| Piperazine | 110-85-0 | Corrosive, causes severe skin burns and eye damage, respiratory sensitizer.[2][3] Hygroscopic and absorbs CO₂ from the air.[4] | Handle in a well-ventilated fume hood. Wear nitrile or butyl gloves, chemical splash goggles, and a lab coat.[2] Avoid inhaling dust. |
| Propylene Oxide | 75-56-9 | Extremely flammable liquid and vapor.[5] Toxic if inhaled, may cause genetic defects and cancer.[5] | Handle exclusively within a chemical fume hood.[6] Use non-sparking tools and prevent electrostatic charge buildup.[6] Store in a flammable materials cabinet.[6] |
| Methanol | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15-20 minutes, removing contact lenses if present.[3][6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Experimental Protocol
This protocol details the synthesis on a 0.1 mole scale. Adjustments may be necessary for scaling up or down.
Materials and Equipment
Table 2: Materials and Reagents
| Reagent/Material | Grade | Quantity | Supplier |
| Piperazine, anhydrous | ≥99% | 25.84 g (0.3 mol) | Sigma-Aldrich |
| Propylene oxide | ≥99.5% | 5.81 g (7.0 mL, 0.1 mol) | Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | 200 mL | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | As needed | VWR |
| Ethyl Acetate | ACS Grade | For chromatography | VWR |
| Hexanes | ACS Grade | For chromatography | VWR |
| Triethylamine | ≥99% | For chromatography | Sigma-Aldrich |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (CaCl₂)
-
100 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Analytical balance
Synthetic Workflow Diagram
The overall experimental process is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Place the entire apparatus under a nitrogen or argon atmosphere.
-
Reagent Preparation: To the flask, add piperazine (25.84 g, 0.3 mol) and anhydrous methanol (150 mL). Stir the mixture until the piperazine is fully dissolved.
-
Initiating Reaction: Cool the flask in an ice-water bath to 0-5 °C. In a separate beaker, dissolve propylene oxide (5.81 g, 0.1 mol) in 50 mL of anhydrous methanol and transfer this solution to the dropping funnel.
-
Addition of Propylene Oxide: Add the propylene oxide solution dropwise to the stirred piperazine solution over approximately 60-90 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the ring-opening reaction and to minimize localized high concentrations of propylene oxide, which could favor di-alkylation.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 90:10:1 Ethyl Acetate/Methanol/Triethylamine or by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of propylene oxide.
-
Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator to obtain a viscous, yellowish crude oil.
-
Purification (Flash Column Chromatography):
-
Prepare a silica gel column.
-
Adsorb the crude oil onto a small amount of silica gel.
-
Elute the column using a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol. A small amount of triethylamine (0.5-1%) should be added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear to pale yellow oil.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Overall Reaction Diagram
Caption: Synthetic route from piperazine to this compound.
Expected Analytical Data
Table 3: Analytical Characterization Summary
| Technique | Expected Results for this compound (C₇H₁₆N₂O) |
| ¹H NMR | Signals corresponding to the methyl group (doublet), methine proton (multiplet), methylene protons of the propanol backbone (multiplets), and piperazine ring protons (multiplets). A broad singlet for the -OH and -NH protons will also be present. |
| ¹³C NMR | Expected peaks around: ~18 ppm (CH₃), ~50-55 ppm (piperazine CH₂), ~65-70 ppm (CH₂OH and CH). |
| Mass Spec (ESI+) | Molecular Formula: C₇H₁₆N₂O, Molecular Weight: 144.22 g/mol . Expected [M+H]⁺ peak at m/z = 145.13.[7] |
| FT-IR (neat) | Broad peak ~3300-3400 cm⁻¹ (O-H and N-H stretch), peaks at ~2800-3000 cm⁻¹ (C-H stretch), and ~1050-1150 cm⁻¹ (C-O stretch). |
| Purity (HPLC/GC) | A single major peak with >95% purity is expected after successful purification. |
Troubleshooting and Field Insights
-
Problem: Low yield of the desired mono-alkylated product and significant formation of the di-alkylated byproduct.
-
Cause & Solution: The molar ratio of piperazine to propylene oxide is too low. Ensure at least a 3:1 molar ratio of piperazine to propylene oxide. A slower addition rate of propylene oxide at a lower temperature can also improve selectivity.
-
-
Problem: Product streaking on the TLC plate or poor separation during column chromatography.
-
Cause & Solution: The basic amine product is interacting strongly with the acidic silica gel. Add a small percentage (0.5-1%) of a volatile base like triethylamine or ammonia in methanol to the eluent to neutralize the silica surface and achieve sharp, well-defined spots and peaks.
-
-
Problem: The final product is a salt (e.g., hydrochloride).
-
Cause & Solution: This can occur if the reaction or workup was performed under acidic conditions.[8] The free base can be obtained by neutralization with a suitable base (e.g., NaOH solution) followed by extraction with an organic solvent like dichloromethane, drying the organic layer (e.g., with Na₂SO₄), and removing the solvent.
-
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. airgas.com [airgas.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
Application Note & Detailed Experimental Protocol for the Synthesis of 2-(Piperazin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed experimental protocol for the synthesis of 2-(Piperazin-1-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a foundational understanding of synthetic organic chemistry. Beyond a simple recitation of steps, this guide delves into the rationale behind the chosen methodology, offering insights into reaction mechanisms, safety considerations, and purification strategies. All procedural details are grounded in established chemical principles and supported by authoritative references to ensure reliability and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a piperazine ring and a propanolamine side chain, makes it a versatile scaffold for introducing specific functionalities and modulating the physicochemical properties of drug candidates. The piperazine moiety is a common feature in many approved drugs, contributing to improved solubility and bioavailability.
This protocol outlines a reliable method for the preparation of this compound via the nucleophilic addition of piperazine to propylene oxide. This reaction is a classic example of epoxide ring-opening under basic or neutral conditions, a fundamental transformation in organic synthesis. The choice of reactants and conditions is critical to ensure regioselectivity and minimize side reactions.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds through the nucleophilic attack of one of the nitrogen atoms of piperazine on the less substituted carbon of the propylene oxide ring. This regioselectivity is characteristic of epoxide ring-opening reactions under neutral or basic conditions. The secondary amine of the piperazine acts as the nucleophile, and the reaction is typically carried out in a protic solvent, such as an alcohol, which can also act as a proton source to quench the resulting alkoxide.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
Application Notes and Protocols: 2-(Piperazin-1-yl)propan-1-ol as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Piperazine-Propanol Scaffold
In the landscape of modern drug discovery, the piperazine moiety is considered a "privileged scaffold".[1] Its frequent appearance in clinically successful drugs is a testament to its desirable physicochemical properties, which can enhance aqueous solubility and oral bioavailability.[2][3] The piperazine ring, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]
This guide focuses on a particularly valuable, yet underexplored, building block: 2-(Piperazin-1-yl)propan-1-ol . The incorporation of a chiral secondary alcohol on a three-carbon linker attached to the piperazine ring introduces a key functional handle. This hydroxyl group not only provides a vector for further molecular elaboration but also introduces a potential hydrogen bonding motif that can be critical for target engagement. The secondary amine of the piperazine ring offers a readily functionalizable site for introducing diverse substituents, enabling the exploration of a vast chemical space.
These application notes will provide a comprehensive overview of the synthesis of this compound and detail robust protocols for its derivatization at both the secondary amine and the hydroxyl group. The methodologies presented are designed to be broadly applicable for researchers engaged in the synthesis of novel therapeutic agents.
Physicochemical Properties and Strategic Considerations
The strategic utility of this compound stems from its unique combination of structural features.
| Property | Value/Characteristic | Significance in Drug Design |
| Molecular Formula | C₇H₁₆N₂O | Low molecular weight starting point for library synthesis. |
| Molecular Weight | 144.22 g/mol | Adheres to Lipinski's "Rule of Five" for druglikeness. |
| pKa (predicted) | ~9.5 (piperazine NH), ~15 (alcohol OH) | The basic piperazine nitrogen can be protonated at physiological pH, enhancing solubility. The alcohol is weakly acidic. |
| LogP (predicted) | ~ -0.5 | The negative LogP value indicates hydrophilicity, which is often beneficial for solubility and reducing off-target toxicity. |
| Functional Groups | Secondary Aliphatic Amine, Secondary Alcohol | Provides two distinct and orthogonal sites for chemical modification. |
| Chirality | The C2 position of the propanol side chain is a stereocenter. | Allows for the synthesis of enantiomerically pure compounds, which is critical for selective target interaction and reducing off-target effects. |
Synthesis of the Core Building Block: this compound
A straightforward and scalable synthesis of this compound can be achieved through the nucleophilic ring-opening of propylene oxide with piperazine. This reaction is typically carried out in a protic solvent, such as water or an alcohol, to facilitate proton transfer during the epoxide opening.[5]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
Propylene oxide
-
Ethanol (or water)
-
Round-bottom flask
-
Condenser
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 equivalents) in ethanol. The large excess of piperazine is crucial to minimize the formation of the dialkylated byproduct.
-
Addition of Propylene Oxide: To the stirring solution, add propylene oxide (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue will contain the desired product and excess piperazine. The excess piperazine can be removed by vacuum distillation or by recrystallization of the product from a suitable solvent system (e.g., toluene/heptane). Alternatively, the crude product can often be carried forward to the next step without rigorous purification, depending on the nature of the subsequent reaction.
Derivatization Strategies: Unleashing the Potential of the Scaffold
The true power of this compound lies in its capacity for diverse functionalization. The secondary amine of the piperazine ring and the secondary alcohol of the propanol side chain can be selectively modified to introduce a wide array of pharmacophoric groups.
Caption: Derivatization pathways for this compound.
N-Functionalization of the Piperazine Ring
The secondary amine of the piperazine is a versatile nucleophile, readily undergoing acylation, alkylation, and reductive amination. To ensure mono-functionalization and prevent reaction at both nitrogen atoms of a starting piperazine, it is often advantageous to use a protected piperazine derivative, such as N-Boc-piperazine, in the initial synthesis.[5] However, with the pre-formed this compound, the two nitrogen atoms are no longer equivalent, and selective functionalization of the secondary amine is readily achievable.
Amide bonds are a cornerstone of medicinal chemistry, and the secondary amine of our building block is an excellent nucleophile for this transformation.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid and a coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.
N-alkylation introduces alkyl or arylalkyl substituents, which can significantly impact the lipophilicity and steric profile of the final compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A base (e.g., potassium carbonate or triethylamine)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing more complex alkyl groups.[6][7]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
A reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCE. Add a catalytic amount of acetic acid.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
O-Functionalization of the Propanol Side Chain
The secondary alcohol provides another site for diversification, allowing for the introduction of ethers and esters.
The formation of an ether linkage can be used to introduce a variety of alkyl or aryl groups, modulating the molecule's properties.
Materials:
-
N-protected-2-(piperazin-1-yl)propan-1-ol (e.g., N-Boc derivative)
-
A strong base (e.g., sodium hydride, NaH)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Alkyl halide (e.g., methyl iodide or benzyl bromide)
Note: It is highly recommended to protect the piperazine nitrogen before performing O-alkylation to prevent competitive N-alkylation.
Procedure:
-
Deprotonation: To a solution of N-Boc-2-(piperazin-1-yl)propan-1-ol (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its dual functional handles—a nucleophilic secondary amine and a modifiable secondary alcohol—provide a rich platform for the synthesis of diverse compound libraries. The protocols outlined in these application notes offer robust and reproducible methods for the synthesis and derivatization of this scaffold, empowering researchers to efficiently explore new chemical space in the quest for novel therapeutic agents. The inherent druglike properties of the piperazine core, combined with the synthetic flexibility of the propanol side chain, make this building block a powerful tool in the modern drug discovery arsenal.
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel N-Arylpiperazine Analogs of 2-(Piperazin-1-yl)propan-1-ol as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Its structural versatility and ability to interact with various biological targets make it a cornerstone in the design of novel therapeutics, particularly in oncology.[4][5] This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and in vitro evaluation of a novel series of anticancer candidates derived from 2-(Piperazin-1-yl)propan-1-ol. By leveraging N-arylation of the piperazine core, this protocol enables the systematic exploration of structure-activity relationships (SAR) to identify potent cytotoxic agents.[6][7] We detail a robust synthetic workflow using Buchwald-Hartwig amination, full structural characterization protocols, and a reliable method for assessing anticancer activity using the Sulforhodamine B (SRB) cytotoxicity assay.
Rationale and Strategic Overview
The selection of this compound as the starting scaffold is strategic. The piperazine moiety provides two nitrogen atoms (N1 and N4) that can be functionalized to modulate the compound's properties. The secondary amine at the N4 position is an ideal handle for introducing diverse aromatic systems, which are known to influence target binding and cellular activity. The propan-1-ol side chain at the N1 position offers a secondary site for future modifications to fine-tune solubility and pharmacokinetic parameters.
Our strategy involves a three-stage workflow:
-
Synthesis: Creation of a focused library of N-aryl derivatives via a reliable cross-coupling reaction.
-
Characterization: Unambiguous confirmation of the chemical structure and purity of each synthesized analog.
-
Evaluation: Screening of the compounds for cytotoxic activity against a panel of human cancer cell lines to determine their anticancer potential and establish preliminary SAR.
The overall experimental workflow is depicted below.
Part I: Synthesis and Characterization Protocols
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl bromides. The Buchwald-Hartwig amination is chosen for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to alternatives like the Ullmann condensation.[8][9]
Materials and Reagents:
-
This compound
-
Substituted Aryl Bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene, 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, Hexane, Saturated aq. NaCl (brine), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the selected aryl bromide (1.1 eq.), Xantphos (0.03 eq.), and Sodium tert-butoxide (1.4 eq.).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.015 eq.) and add it to the Schlenk flask against a positive flow of inert gas.
-
Scientist's Note: The catalyst and ligand are air-sensitive. Handling them quickly and under an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results. The Pd/ligand ratio and choice of ligand are crucial; Xantphos is an excellent choice for this type of coupling due to its wide bite angle, which promotes the desired reductive elimination step.
-
-
Solvent Addition & Reflux: Add anhydrous toluene via syringe to the flask to achieve a starting material concentration of approximately 0.2 M. Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-aryl piperazine derivative.
Protocol 2: Structural Characterization and Data Interpretation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compounds before biological testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Key diagnostic signals include the appearance of new aromatic protons from the coupled aryl ring and a shift in the signals corresponding to the piperazine ring protons adjacent to the newly formed C-N bond.[10]
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides an accurate mass measurement, allowing for the confirmation of the elemental composition and molecular formula of the target compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A purity level of ≥95% is required for biological assays to ensure that the observed activity is due to the compound of interest.
Table 1: Representative Characterization Data for Synthesized Analogs
| Compound ID | Aryl Substituent | Yield (%) | Purity (HPLC, %) | HRMS (m/z) [M+H]⁺ Calculated | HRMS (m/z) [M+H]⁺ Found |
| NPA-01 | Phenyl | 78 | >98 | 221.1648 | 221.1651 |
| NPA-02 | 4-Fluorophenyl | 72 | >97 | 239.1554 | 239.1559 |
| NPA-03 | 4-Methoxyphenyl | 81 | >99 | 251.1754 | 251.1752 |
| NPA-04 | 4-(Trifluoromethyl)phenyl | 65 | >96 | 289.1522 | 289.1525 |
Part II: In Vitro Anticancer Evaluation
Rationale for Cytotoxicity Assay Selection
The primary goal of in vitro screening is to measure a compound's ability to inhibit cancer cell proliferation or induce cell death.[11] The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[12][13] It is a colorimetric assay that relies on the ability of SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, and thus to the cell number. The SRB assay is less prone to interference from colored or reducing compounds compared to metabolic assays like the MTT assay and the endpoint is stable over time.[12]
Protocol 3: SRB Cytotoxicity Assay
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO (10 mM stock solutions)
-
Positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells containing medium with the same final concentration of DMSO (typically ≤0.5%).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Scientist's Note: The incubation time is a critical parameter. A 48 or 72-hour period is standard for assessing cytostatic or cytotoxic effects. The optimal cell seeding density should be determined beforehand to ensure cells in control wells remain in the exponential growth phase at the end of the assay.
-
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping on absorbent paper. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plates for 5-10 minutes on a mechanical shaker and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, is calculated for each compound.[14]
Percentage growth inhibition is calculated using the formula: % Growth Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100
The IC₅₀ values are then determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 2: Hypothetical Cytotoxic Activity (IC₅₀, µM) of Novel Analogs
| Compound ID | Aryl Substituent | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| NPA-01 | Phenyl | 25.4 | 31.2 | 28.9 |
| NPA-02 | 4-Fluorophenyl | 12.1 | 15.8 | 14.5 |
| NPA-03 | 4-Methoxyphenyl | 35.6 | 42.1 | 39.8 |
| NPA-04 | 4-(Trifluoromethyl)phenyl | 5.2 | 8.9 | 6.8 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Mechanistic Context and Structure-Activity Relationship (SAR)
The data in Table 2 allows for a preliminary SAR analysis.[15]
-
Effect of Phenyl Substitution: The unsubstituted phenyl analog (NPA-01 ) shows moderate activity.
-
Electronic Effects: Introduction of an electron-withdrawing group (EWG) at the para-position, such as fluorine (NPA-02 ) or trifluoromethyl (NPA-04 ), leads to a significant increase in potency across all cell lines. The CF₃ group in NPA-04 provides the most potent compound in the series.
-
Electron-Donating Group Effect: Conversely, the presence of an electron-donating group (EDG) like methoxy (NPA-03 ) results in reduced cytotoxic activity compared to the parent compound.
This preliminary SAR suggests that an electron-deficient aryl ring is favorable for anticancer activity in this scaffold. Many piperazine-containing anticancer agents function by inhibiting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9] The electronic nature of the N-aryl substituent can directly influence the compound's ability to bind to the ATP-binding pocket of protein kinases within this pathway.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thomassci.com [thomassci.com]
- 14. benchchem.com [benchchem.com]
- 15. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neuropharmacological Development of 2-(Piperazin-1-yl)propan-1-ol
Abstract
The piperazine moiety is a cornerstone in the design of centrally acting therapeutics, forming the backbone of numerous approved drugs for psychiatric and neurological disorders.[1][2][3] This structural motif is a versatile scaffold, readily modified to target a range of neurotransmitter systems, most notably the dopaminergic and serotonergic pathways.[3] This guide provides a comprehensive framework for the preclinical development of 2-(Piperazin-1-yl)propan-1-ol , a novel piperazine derivative, as a candidate for neuropharmacological intervention. We present a logical, field-proven workflow, from initial synthesis and in vitro characterization to in vivo behavioral phenotyping. Each protocol is detailed with the underlying scientific rationale, ensuring a self-validating system for researchers, scientists, and drug development professionals. Our objective is to equip research teams with the necessary methodologies to thoroughly investigate the therapeutic potential of this and similar molecules.
Rationale and Strategic Overview
The development of novel neuropharmacological agents requires a multi-faceted approach, beginning with a clear understanding of the candidate molecule's potential interactions within the complex landscape of the central nervous system (CNS). The piperazine ring is a privileged scaffold in CNS drug discovery due to its ability to interact with G protein-coupled receptors (GPCRs), which are the targets for a significant portion of all marketed drugs.[4] Specifically, many piperazine derivatives exhibit affinity for dopamine and serotonin receptors, key players in the modulation of mood, cognition, and motor control.[2][3]
Our strategic approach to the development of this compound is therefore predicated on a systematic evaluation of its activity at these high-value targets. The workflow is designed to first elucidate the molecule's primary pharmacological targets and its mechanism of action (in vitro profiling), then to assess its drug-like properties (ADME/Tox), and finally to evaluate its functional consequences in preclinical behavioral models (in vivo phenotyping).
Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is the foundation of any drug development program. For this compound, a straightforward nucleophilic substitution reaction is proposed.
Proposed Synthesis of this compound
A common and efficient method for the N-alkylation of piperazine is the ring-opening of an epoxide.
-
Reaction: Piperazine is reacted with propylene oxide. The nucleophilic nitrogen of piperazine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired product.
-
Catalyst: The reaction can be carried out with or without a catalyst. In the absence of a catalyst, it typically requires elevated temperatures and pressures. Lewis acids or proton sources can catalyze the reaction, allowing for milder conditions.
-
Solvent: A variety of solvents can be used, including alcohols (e.g., methanol, ethanol) or aprotic solvents. In some cases, an excess of piperazine can serve as the solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and assess its purity. A purity of >95% is recommended for use in biological assays.
In Vitro Neuropharmacological Profiling
The initial phase of biological testing is designed to identify the molecular targets of this compound and to characterize its activity at these targets. Based on the piperazine scaffold, we hypothesize that the compound will interact with dopamine and serotonin receptors.
Primary Screening: Receptor Binding Assays
Radioligand binding assays are a robust method for determining the affinity of a compound for a specific receptor.[5] We recommend screening this compound against a panel of CNS receptors, with a focus on dopaminergic and serotonergic subtypes.
Protocol 1: Competitive Radioligand Binding Assay
-
Receptor Source: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptor of interest (e.g., D₁, D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Assay Buffer: Prepare a buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and a range of concentrations of this compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of a drug that is required for 50% inhibition in vitro. |
| Kᵢ | The inhibition constant for a drug; the concentration required to produce half-maximum inhibition. |
Secondary Screening: Functional Assays
Once high-affinity targets have been identified, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these receptors.[1] Since most dopamine and serotonin receptors are GPCRs, assays that measure downstream second messengers are appropriate.[6][7][8][9]
Protocol 2: cAMP Assay for Gₛ- and Gᵢ-Coupled Receptors
-
Cell Line: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1).
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then stimulate with a known agonist at its EC₅₀ concentration.
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ and Eₘₐₓ.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀.
-
In Vitro ADME/Tox Profiling
Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical to minimize late-stage failures in drug development.[10][11]
Metabolic Stability
The metabolic stability of a compound provides an indication of its persistence in the body. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for assessing metabolic stability.[5][10][12][13][14]
Protocol 3: Liver Microsome Stability Assay
-
Materials: Pooled human liver microsomes, NADPH regenerating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[5][12]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and this compound (typically at 1 µM).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of elimination. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
| Parameter | Description | Good Candidate Guideline |
| t₁/₂ (min) | The time it takes for 50% of the compound to be metabolized. | > 30 |
| Clᵢₙₜ (µL/min/mg protein) | The intrinsic ability of the liver to metabolize a drug. | < 30 |
Permeability
For a CNS drug to be effective, it must cross the blood-brain barrier. As an initial screen for oral bioavailability, the Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[15][16][17]
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Add this compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Also, perform the experiment in the reverse direction (B to A) to determine the efflux ratio.
-
-
Analysis: Quantify the concentration of the compound in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions. The efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
| Pₐₚₚ (10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Cardiovascular Safety: hERG Assay
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[18][19][20][21][22] Therefore, assessing a compound's hERG liability is a critical safety screen.
Protocol 5: Automated Patch Clamp hERG Assay
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to establish whole-cell recordings.[18][21]
-
Compound Application: Apply a vehicle control, followed by increasing concentrations of this compound.
-
Data Acquisition: Record the hERG tail current in response to a specific voltage protocol.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC₅₀ value. An IC₅₀ > 10 µM is generally considered low risk.
In Vivo Behavioral Phenotyping
In vivo studies are essential to determine if the in vitro activity of this compound translates into a functional effect on behavior. These studies should be conducted in rodents (typically mice) and should assess a range of behavioral domains relevant to CNS disorders.
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][6][23][24][25] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol 6: Elevated Plus Maze Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[6]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video tracking system.
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Depressive-Like Behavior: Forced Swim Test (FST)
The FST is a common screening tool for antidepressants.[26][27][28][29] The test is based on the principle that when placed in an inescapable container of water, an animal will eventually cease escape-oriented behavior and become immobile.
Protocol 7: Forced Swim Test
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[27][29]
-
Procedure: Place the mouse in the water for a 6-minute session. The last 4 minutes of the session are typically analyzed.[27]
-
Data Collection: Record the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: Antidepressant compounds are expected to decrease the duration of immobility.
Cognitive Function: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory.[2][3][7][8][30] It relies on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol 8: Novel Object Recognition Test
-
Apparatus: An open-field arena.
-
Habituation: Allow the mouse to explore the empty arena for a set period on the day before the test.
-
Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 10 minutes).[7]
-
Test Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the amount of time the mouse spends exploring each object.
-
Data Analysis: A preference for the novel object (spending significantly more time exploring it) indicates intact recognition memory. Compounds that enhance cognition may increase this preference.
Motor Coordination: Parallel Rod Floor Test
It is crucial to ensure that any observed behavioral effects are not due to motor impairment. The parallel rod floor test can assess ataxia (motor incoordination).[4][9][31][32][33]
Protocol 9: Parallel Rod Floor Test
-
Apparatus: An enclosure with a floor made of parallel metal rods.
-
Procedure: Place the mouse in the apparatus and allow it to move freely for a set period (e.g., 15 minutes).[32]
-
Data Collection: An automated system records the number of times a paw slips between the rods (foot-slip errors) and the total distance traveled.[31][32]
-
Data Analysis: An increase in the ratio of foot slips to distance traveled indicates motor incoordination.
Data Integration and Future Directions
The data generated from this comprehensive series of assays will provide a detailed neuropharmacological profile of this compound. A successful candidate would ideally exhibit high affinity and selectivity for a specific CNS target, demonstrate agonist or antagonist activity in functional assays, possess a favorable ADME/Tox profile, and show efficacy in relevant behavioral models without causing motor impairment.
Upon successful completion of this preclinical evaluation, further studies would be warranted, including pharmacokinetic studies to determine brain penetration, dose-response studies for the observed behavioral effects, and more extensive toxicology studies in preparation for potential clinical development.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. protocols.io [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 9. [PDF] The parallel rod floor test: a measure of ataxia in mice | Semantic Scholar [semanticscholar.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. benchchem.com [benchchem.com]
- 20. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. criver.com [criver.com]
- 23. rjptsimlab.com [rjptsimlab.com]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. researchgate.net [researchgate.net]
- 26. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 28. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. animal.research.wvu.edu [animal.research.wvu.edu]
- 30. mmpc.org [mmpc.org]
- 31. The parallel rod floor test: a measure of ataxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. maze.conductscience.com [maze.conductscience.com]
purification of 2-(Piperazin-1-yl)propan-1-ol by column chromatography
An Application Note on the Preparative Purification of 2-(Piperazin-1-yl)propan-1-ol by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of this compound, a polar amino alcohol intermediate crucial in pharmaceutical synthesis. Standard silica gel chromatography presents significant challenges for such basic compounds, including irreversible adsorption and severe peak tailing. This note elucidates the causal factors behind these challenges and provides a systematic approach to selecting an optimized stationary and mobile phase. We present a detailed protocol using an amine-functionalized stationary phase, which neutralizes acidic surface interactions, ensuring high recovery and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for polar piperazine derivatives.
Introduction: The Challenge of Purifying Polar Amines
This compound is a bifunctional molecule containing both a secondary and a tertiary amine within a piperazine ring, as well as a primary alcohol. This structure imparts high polarity and basicity, making it a valuable building block for active pharmaceutical ingredients (APIs). However, these same properties render its purification by conventional normal-phase chromatography on standard silica gel notoriously difficult.
The fundamental issue lies in the interaction between the basic amine moieties and the acidic surface of silica gel.[1] Silica surfaces are rich in silanol groups (Si-OH), which are acidic (pKa ≈ 4.5) and can strongly interact with basic compounds. This acid-base interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks permanently to the column, resulting in low or no recovery.
-
Peak Tailing: A portion of the analyte is slowly released from the active sites, causing broad, asymmetric peaks that co-elute with impurities.
-
Reaction/Degradation: The acidic surface can potentially catalyze degradation of sensitive molecules.
Therefore, a successful purification strategy must mitigate these non-ideal interactions. This guide provides a systematic approach to achieve this through rational selection of the chromatographic system.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for developing an effective purification method. The key parameters for this compound are summarized below.
| Property | Value | Source & Significance |
| Molecular Formula | C₇H₁₆N₂O | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Structure | A piperazine ring substituted with a 2-hydroxypropyl group. Contains a secondary amine, a tertiary amine, and a primary alcohol. | |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [2] Indicates high polarity, suggesting strong interaction with polar stationary phases and good solubility in polar solvents. |
| XLogP3-AA (LogP) | -0.7 | [2] The negative value confirms the hydrophilic (water-loving) nature of the molecule. It will have low retention in reversed-phase systems. |
| Hydrogen Bond Donors | 2 (N-H and O-H) | [2] Can donate hydrogen bonds, increasing polarity and interaction with protic solvents and stationary phases. |
| Hydrogen Bond Acceptors | 3 (2x Nitrogen, 1x Oxygen) | [2] Can accept hydrogen bonds, contributing to its high polarity and solubility in protic solvents. |
| pKa (Predicted) | The piperazine ring has two pKa values, analogous to the parent piperazine (pKa1 ≈ 9.7, pKa2 ≈ 5.3). The presence of the alcohol may slightly alter these values. | [3] The basicity (high pKa1) is the primary cause of strong interaction with acidic silica. |
| Solubility | Highly soluble in water and polar organic solvents like methanol and ethanol. | [4][5] This informs the choice of solvents for sample loading and mobile phase composition. |
Chromatographic Strategy Development
Our strategy is designed to overcome the inherent challenges of purifying a basic, polar amine. The workflow involves a logical progression from selecting the stationary phase to optimizing the mobile phase.
Caption: Overall workflow for the purification of this compound.
Selecting the Stationary Phase: The Critical Choice
The choice of stationary phase is the most critical parameter for success.
-
Silica Gel (SiO₂): Standard choice but not recommended for this compound without modification. Its acidic nature will cause the issues described previously.[1] If it is the only option, the mobile phase must be modified with a competing base like triethylamine (TEA) or ammonium hydroxide (NH₄OH).[6][7]
-
Alumina (Al₂O₃): A viable alternative. Basic or neutral alumina can be used. Basic alumina is generally preferred for purifying amines as its slightly basic surface minimizes strong acid-base interactions.[8]
-
Amine-Functionalized Silica (KP-NH): The recommended choice. This is a stationary phase where the silica surface has been covalently modified with aminopropyl groups.[9][10] This modification effectively masks the acidic silanol groups, creating a more inert and slightly basic surface.[1][6] This results in symmetrical peaks, improved recovery, and more predictable elution behavior using simple solvent systems like Hexane/Ethyl Acetate.[1][6]
References
- 1. biotage.com [biotage.com]
- 2. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
Application Note: Quantitative Analysis of 2-(Piperazin-1-yl)propan-1-ol in Pharmaceutical Preparations
Introduction
2-(Piperazin-1-yl)propan-1-ol is a substituted piperazine derivative that serves as a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common structural feature in many drugs, and its derivatives can exhibit diverse pharmacological activities.[1][2] Rigorous analytical control of this compound levels is therefore critical to ensure the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles for the analysis of piperazine derivatives and are presented with a focus on scientific integrity and adherence to regulatory expectations.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the absence of a strong chromophore in this compound, direct UV detection can be challenging, especially at low concentrations.[7][8] Therefore, a pre-column derivatization step is employed to introduce a UV-active moiety, enhancing the sensitivity and specificity of the method.[7] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a suitable derivatizing agent for primary and secondary amines, forming a stable, UV-active product.[7]
Principle of the Method
The secondary amine group of this compound reacts with NBD-Cl to form a highly conjugated derivative that can be readily detected by UV-Vis spectrophotometry. The separation of the derivatized analyte from the API and other potential impurities is achieved on a reverse-phase HPLC column. Quantification is performed by comparing the peak area of the analyte to that of a calibrated standard.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Sodium Bicarbonate
-
Water (HPLC grade)
-
API (Active Pharmaceutical Ingredient) sample
1.2.2. Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[7] |
| Detection | 340 nm[7] |
| Injection Volume | 10 µL[7] |
| Run Time | Approximately 20 minutes[7] |
1.2.4. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.0 with 1 M NaOH.
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with diluent.
-
Sample Solution: Accurately weigh a quantity of the API sample equivalent to about 100 mg of the API into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
1.2.5. Derivatization Procedure
-
To 1 mL of the Working Standard Solution or Sample Solution in a suitable vial, add 1 mL of 0.1 M Sodium Bicarbonate Buffer (pH 9.0).
-
Add 1 mL of NBD-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.2.6. System Suitability
Before sample analysis, perform five replicate injections of the derivatized Working Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
1.2.7. Analysis and Calculation
Inject the derivatized standard and sample solutions into the HPLC system. The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]
1.3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3][5] This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank (diluent), a placebo (if applicable), and a sample of the API spiked with known impurities.
1.3.2. Linearity
The linearity of the method is established by analyzing a series of at least five concentrations of the derivatized standard over a specified range (e.g., 1-20 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
1.3.3. Accuracy
Accuracy is determined by recovery studies. A known amount of this compound is spiked into the API sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.
1.3.4. Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing six replicate samples on the same day. Intermediate precision is evaluated by a different analyst on a different day. The RSD for both should be ≤ 2.0%.
1.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]
1.3.6. Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.
Data Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | Results should remain unaffected by minor variations |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative and highly specific method for the quantification of this compound. This technique is particularly useful for confirming the identity of the analyte and for analyzing complex matrices.
Principle of the Method
The volatile analyte is separated from other components in a gas chromatograph and subsequently detected by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Methanol (GC grade)
-
API sample
2.2.2. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| GC Column | DB-17 (50% Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film[10][11] |
| Carrier Gas | Helium at a constant flow of 2 mL/min[11] |
| Injector Temperature | 250°C[11] |
| Oven Program | 150°C (hold 10 min), then 35°C/min to 260°C (hold 2 min)[11] |
| Injection Volume | 1.0 µL (splitless mode) |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Quantification Ion | To be determined from the mass spectrum of the reference standard |
2.2.4. Preparation of Solutions
-
Diluent: Methanol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with methanol to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the API sample equivalent to about 100 mg of the API into a 10 mL volumetric flask. Add 5 mL of methanol, sonicate to dissolve, and dilute to volume with methanol.
2.2.5. Analysis and Calculation
Inject the standard and sample solutions into the GC-MS system. Create a calibration curve by plotting the peak area of the quantification ion against the concentration of the working standard solutions. The concentration of this compound in the sample is determined from the calibration curve.
Method Validation
The GC-MS method should be validated in a similar manner to the HPLC method, following ICH Q2(R2) guidelines, with appropriate adjustments for a chromatographic-mass spectrometric technique.
Workflow Diagrams
HPLC-UV Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. wjarr.com [wjarr.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. hakon-art.com [hakon-art.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 2-(Piperazin-1-yl)propan-1-ol in Asymmetric Synthesis: A Chiral Building Block Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Chiral Building Blocks
In the landscape of modern asymmetric synthesis, the direct catalytic enantioselective transformation of prochiral substrates stands as a significant achievement. However, an equally powerful and often more practical strategy involves the use of chiral building blocks. These are enantiomerically pure molecules that are incorporated into a larger molecular framework, effectively transferring their inherent chirality to the final product. This approach is particularly prevalent in the pharmaceutical industry, where complex, multi-stereocenter molecules are common. A versatile yet underexplored chiral building block is 2-(Piperazin-1-yl)propan-1-ol. While not a catalyst in its own right, its bifunctional nature and inherent chirality make it a valuable synthon for the construction of complex, enantiopure molecules. This application note provides a comprehensive overview of the strategic use of this compound in asymmetric synthesis, detailing its properties, synthesis, and applications, along with an exemplary synthetic protocol.
Properties and Synthesis of Enantiopure this compound
This compound is a chiral molecule possessing a secondary alcohol and a piperazine moiety. This combination of functional groups allows for a variety of subsequent chemical transformations. The piperazine ring can be functionalized at the secondary amine, while the hydroxyl group can be used for ether or ester formation, or as a directing group in subsequent reactions.
The synthesis of enantiomerically pure this compound typically starts from a readily available chiral precursor, such as an enantiopure amino acid. For instance, (S)-alanine can be converted to the corresponding amino alcohol, which is then elaborated to the piperazine-containing target. The key to its utility as a chiral building block is the high enantiomeric purity that can be achieved through these synthetic routes.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Chirality | Exists as (R) and (S) enantiomers |
| Key Functional Groups | Secondary alcohol, Piperazine |
Application as a Chiral Building Block in Pharmaceutical Synthesis
The true value of this compound lies in its role as a scaffold for the synthesis of more complex chiral molecules, particularly those with pharmaceutical applications. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. By starting with an enantiopure piperazine derivative like this compound, chemists can ensure the correct stereochemistry in the final drug candidate, which is crucial for its efficacy and safety.
For example, derivatives of this compound have been incorporated into molecules targeting a range of biological receptors. The synthesis of these complex molecules often involves the sequential functionalization of the piperazine nitrogen and the hydroxyl group, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.
Figure 1: Conceptual workflow illustrating the synthesis of this compound and its subsequent incorporation as a chiral building block.
Exemplary Synthetic Protocol: Synthesis of a Chiral Piperazine Derivative
This protocol details a representative synthesis where (S)-2-(Piperazin-1-yl)propan-1-ol is used as a chiral starting material to introduce a stereocenter into a more complex molecule. This hypothetical example is based on common synthetic transformations.
Objective: To synthesize (S)-1-(4-benzoylpiperazin-1-yl)propan-2-ol.
Materials:
-
(S)-2-(Piperazin-1-yl)propan-1-ol
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of (S)-2-(Piperazin-1-yl)propan-1-ol (1.0 g, 6.93 mmol) and triethylamine (1.45 mL, 10.4 mmol) in dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (0.88 mL, 7.62 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, (S)-1-(4-benzoylpiperazin-1-yl)propan-2-ol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be confirmed by chiral HPLC analysis.
Figure 2: Step-by-step workflow for the synthesis of a chiral piperazine derivative.
Conclusion
While not a direct catalyst for asymmetric transformations, this compound serves as a valuable and versatile chiral building block. Its ready availability in enantiopure form and its bifunctional nature allow for its strategic incorporation into complex molecules, thereby ensuring the desired stereochemistry in the final product. This approach is of particular importance in the synthesis of pharmaceuticals and other biologically active compounds, where stereochemistry plays a critical role in determining efficacy and safety. The continued exploration of such chiral building blocks will undoubtedly contribute to the development of novel and more effective chiral drugs.
Application Notes and Protocols: In Vitro Biological Characterization of 2-(Piperazin-1-yl)propan-1-ol
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2][3] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposite positions imparts favorable physicochemical properties, such as improved water solubility and oral bioavailability, making it an attractive core for drug design.[2] 2-(Piperazin-1-yl)propan-1-ol is a novel compound featuring this core scaffold. Given the prevalence of piperazine derivatives as modulators of G-protein coupled receptors (GPCRs), a logical first step in characterizing this new chemical entity is to assess its interaction with a well-defined and therapeutically relevant GPCR target.
This guide provides a comprehensive, field-proven workflow for the initial in vitro characterization of this compound, hereafter referred to as "Compound P." We will use the human Dopamine D2 receptor (D2R), a critical target in the treatment of neuropsychiatric disorders, as our exemplary system.[4][5] The protocols herein detail a two-stage process: a primary radioligand binding assay to determine binding affinity, followed by a functional cell-based assay to elucidate the compound's effect on downstream signaling. A preliminary cytotoxicity screen is also included as an essential control.
Part 1: Initial Cytotoxicity Profiling (MTT Assay)
Rationale: Before investing in more complex and target-specific assays, it is crucial to determine the concentration range at which Compound P exhibits cytotoxic effects. This ensures that any activity observed in subsequent functional assays is not merely a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[6][7][8]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of Compound P in serum-free medium. A typical range would be from 0.1 µM to 100 µM.
-
Carefully remove the culture medium from the wells and add 100 µL of the appropriate Compound P dilution. Include wells with vehicle control (e.g., 0.1% DMSO in serum-free medium) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for 4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][10]
-
-
Solubilization and Measurement:
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[6][7]
-
Data Presentation and Interpretation
The results are used to calculate the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should be performed at concentrations well below the CC₅₀ value to ensure cell viability.
| Parameter | Description |
| Test Compound | This compound (Compound P) |
| Cell Line | HEK293 |
| Incubation Time | 24 hours |
| CC₅₀ (µM) | Value determined from dose-response curve |
Part 2: Primary Assay - Receptor Binding Affinity
Rationale: The first step in target-specific characterization is to determine if Compound P physically interacts with the D2 receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound (the "competitor," i.e., Compound P) for a receptor.[11][12][13] This assay measures the ability of Compound P to displace a known high-affinity radiolabeled ligand from the D2R.
Protocol: D2R Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Thaw the membrane aliquot on ice and dilute to the appropriate concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL of Assay Buffer, 25 µL of radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd), and 25 µL of diluted membranes.
-
Non-Specific Binding (NSB): Add 25 µL of a high concentration of a known unlabeled D2R ligand (e.g., 10 µM Haloperidol) to saturate the receptors, followed by 25 µL of radioligand and 25 µL of membranes.
-
Competition: Add 25 µL of Compound P at various concentrations (e.g., 10-point, 3-fold serial dilution), followed by 25 µL of radioligand and 25 µL of membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the concentration of Compound P.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of Compound P that displaces 50% of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[14][15] This equation corrects for the concentration and affinity of the radioligand used in the assay, providing a more absolute measure of the test compound's affinity.[14]
Kᵢ = IC₅₀ / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
| Parameter | Description |
| Receptor Source | Membranes from HEK293 cells expressing human D2R |
| Radioligand | [³H]-Spiperone |
| IC₅₀ (nM) | Value determined from competition curve |
| Kᵢ (nM) | Calculated using the Cheng-Prusoff equation |
Part 3: Functional Characterization - cAMP Modulation Assay
Rationale: After confirming that Compound P binds to the D2R, the next critical step is to determine its functional effect. The D2R is canonically coupled to a Gᵢ/ₒ G-protein.[5][16] Activation of Gᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17] A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust, high-throughput method to measure these changes.[18][19][20]
Protocol: HTRF cAMP Functional Assay
This protocol can be run in two modes: antagonist mode to test if Compound P can block the effect of a known D2R agonist, and agonist mode to see if Compound P can activate the receptor on its own.
-
Cell Preparation:
-
Use a cell line stably expressing the human D2R (e.g., HEK293-D2R).
-
Harvest cells and resuspend them in stimulation buffer to the desired density (optimize for a robust assay window).
-
-
Assay Setup (384-well, low volume plate):
-
Dispense cells into the wells.
-
Antagonist Mode:
-
Add Compound P across a range of concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
Add a known D2R agonist (e.g., Quinpirole) at its EC₈₀ concentration. This stimulates the receptor, causing a drop in cAMP.
-
-
Agonist Mode:
-
Include control wells: vehicle, agonist-only (for antagonist mode), and forskolin-only (for agonist mode).
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature to allow for cAMP modulation.
-
-
Lysis and HTRF Reagent Addition:
-
The HTRF assay principle involves competition between cellular cAMP and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[18][19][23]
-
Add the premixed HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells. This stops the reaction and initiates the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced in the cells.[20]
-
Data Analysis and Interpretation
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of Compound P concentration.
-
Use non-linear regression to fit the data and determine functional parameters.
-
Agonist Mode: Calculate the EC₅₀ (concentration for 50% of maximal effect) and the magnitude of the response relative to a full agonist.
-
Antagonist Mode: Calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
| Parameter | Description |
| Assay Mode | Agonist / Antagonist |
| Cell Line | HEK293 cells expressing human D2R |
| EC₅₀ (nM) | Potency as an agonist (if applicable) |
| % Efficacy | Activity relative to a full agonist (if applicable) |
| IC₅₀ (nM) | Potency as an antagonist (if applicable) |
Overall Experimental Workflow
The following diagram illustrates the logical progression of the in vitro characterization process, from initial safety profiling to detailed functional analysis.
Conclusion
This structured approach provides a robust framework for the initial in vitro biological evaluation of this compound. By systematically assessing cytotoxicity, receptor binding affinity, and functional activity, researchers can generate a comprehensive preliminary profile of the compound. The data obtained from these assays—CC₅₀, Kᵢ, and functional EC₅₀/IC₅₀—are essential for making informed decisions in the early stages of drug discovery and for guiding future studies, such as selectivity profiling against other receptors and subsequent in vivo evaluation.
References
- 1. 2-Methyl-1-(piperazin-1-yl)propan-2-ol | 156339-46-7 | Benchchem [benchchem.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. multispaninc.com [multispaninc.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. m.youtube.com [m.youtube.com]
- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.co.kr]
- 19. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
use of 2-(Piperazin-1-yl)propan-1-ol as a precursor for radioligands
Leveraging 2-(Piperazin-1-yl)propan-1-ol as a Versatile Precursor for Novel Radioligands
Introduction: The Strategic Value of the Piperazine Scaffold in PET Radiochemistry
The piperazine moiety is a cornerstone in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. In the realm of Positron Emission Tomography (PET), piperazine derivatives are frequently employed as core structures for the development of radioligands targeting receptors, enzymes, and transporters in the central nervous system and periphery.[1][2][3][4] Their prevalence stems from a combination of synthetic accessibility, metabolic stability, and the capacity for straightforward radiolabeling with common PET isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).
This application note focuses on the utility of a specific, yet broadly applicable precursor: This compound . This molecule offers a unique combination of reactive sites—a secondary amine on the piperazine ring and a primary alcohol—making it a highly versatile starting point for the synthesis of a diverse array of PET radioligands. We will explore its chemical characteristics, provide detailed, field-proven protocols for its radiolabeling, and discuss the critical aspects of purification and quality control.
Chemical Properties and Advantages of this compound as a Precursor
The strategic advantage of this compound lies in its bifunctional nature, which allows for multiple radiolabeling strategies.
-
The Secondary Amine: The nucleophilic secondary amine of the piperazine ring is an ideal site for the introduction of a [¹¹C]methyl group via reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5][6][7] This is one of the most robust and widely used reactions in ¹¹C chemistry, known for its rapid kinetics and high yields.[8]
-
The Hydroxyl Group: The primary alcohol offers a handle for various synthetic modifications. It can be derivatized to introduce a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic [¹⁸F]fluorination. Alternatively, it can be used as a point of attachment for larger molecular scaffolds through ether or ester linkages, with the radiolabel being introduced on the appended moiety.
The presence of the propan-1-ol side chain also influences the physicochemical properties of the final radioligand, often imparting a degree of hydrophilicity that can be beneficial for reducing non-specific binding in vivo.[9][10]
Core Experimental Workflows
The development of a novel radioligand using this compound typically follows a structured workflow, from precursor modification to final quality control.
Caption: General workflow for radioligand synthesis.
Protocol 1: ¹¹C-Methylation of this compound
This protocol describes the direct N-methylation of the piperazine ring, a common strategy for synthesizing PET tracers for targets like the serotonin 7 (5-HT₇) receptor or sigma-2 (σ₂) receptors.[9][11][12]
Objective: To synthesize [¹¹C]-(S)-1-(4-methylpiperazin-1-yl)propan-2-ol.
Causality Behind Experimental Choices:
-
[¹¹C]Methyl Triflate: Chosen over [¹¹C]methyl iodide for its higher reactivity, often leading to faster reaction times and higher radiochemical yields, which is crucial given the short 20.4-minute half-life of Carbon-11.[7][8]
-
Base: A mild organic base like triethylamine or no base is often sufficient for N-alkylation. Stronger bases like KOH can be used but may require careful optimization to avoid side reactions.[6]
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to ensure solubility of the precursor and reagents and to facilitate the SN2 reaction.
-
Purification: Reversed-phase HPLC is the gold standard for purifying PET radiotracers, ensuring high radiochemical and chemical purity by separating the labeled product from unreacted precursor and other impurities.[13][14] Solid-phase extraction (SPE) is a faster alternative for purification when the impurities have significantly different polarities from the product.[5][15]
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-2 mg of this compound in 300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
-
[¹¹C]Methyl Triflate Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide via the "wet" method, followed by conversion to [¹¹C]methyl triflate by passing the [¹¹C]methyl iodide through a heated column containing silver triflate.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]methyl triflate through the precursor solution at room temperature. After trapping is complete, heat the sealed vessel at 80°C for 5 minutes.
-
Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
HPLC Purification: Inject the reaction mixture onto a semi-preparative reversed-phase C18 HPLC column. Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate the [¹¹C]-labeled product from the unlabeled precursor and byproducts.
-
Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate the residue in sterile saline for injection, typically containing a small percentage of ethanol for solubility.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity, chemical purity, and specific activity. The final product should also be tested for sterility, pyrogenicity, and residual solvents.[16]
Data Presentation:
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 40-60% (decay-corrected to EOB) |
| Synthesis Time | 20-25 minutes |
| Radiochemical Purity | >99% |
| Molar Activity | >100 GBq/µmol (>2700 Ci/mmol) at EOS |
Protocol 2: Two-Step ¹⁸F-Fluorination via a Tosylated Intermediate
This protocol outlines a common strategy for introducing Fluorine-18, which has a longer half-life (109.8 min) suitable for more complex biological processes.[17][18][19] The hydroxyl group of the precursor is first converted to a good leaving group (tosylate), which is then displaced by [¹⁸F]fluoride.
Objective: To synthesize 1-([¹⁸F]fluoropropan-2-yl)piperazine.
Causality Behind Experimental Choices:
-
Tosylation: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.
-
[K/K₂₂₂]¹⁸F Complex: No-carrier-added [¹⁸F]fluoride is typically produced as an aqueous solution. To make it reactive in an organic solvent, it is treated with a phase-transfer catalyst, Kryptofix 2.2.2 (K₂₂₂), and a base like potassium carbonate, followed by azeotropic drying. This forms a "naked," highly nucleophilic fluoride anion.[17][18]
-
Reaction Conditions: The nucleophilic substitution requires elevated temperatures (80-120°C) to proceed efficiently.
-
Purification: Similar to the ¹¹C-labeling, HPLC is essential for ensuring the purity of the final product. SPE can also be employed for cleanup.[13]
Step-by-Step Methodology:
-
Precursor Synthesis (Pre-labeling):
-
Dissolve this compound and a slight excess of triethylamine in dichloromethane (DCM).
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent to yield the tosylated precursor. The piperazine nitrogen may need to be protected (e.g., with a Boc group) prior to tosylation and deprotected afterward.
-
-
[¹⁸F]Fluoride Preparation:
-
Trap cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Remove the water via azeotropic distillation under a stream of nitrogen at ~110°C.
-
-
Radiolabeling Reaction:
-
Dissolve 5-10 mg of the tosylated precursor in 500 µL of anhydrous DMSO or acetonitrile and add it to the dried [K/K₂₂₂]¹⁸F complex.
-
Seal the vessel and heat at 100-120°C for 15-20 minutes.
-
-
Purification and Formulation:
-
Cool the reaction, dilute with water, and pass the mixture through a C18 Sep-Pak cartridge to trap the product and remove unreacted [¹⁸F]fluoride.
-
Elute the cartridge with acetonitrile and proceed with semi-preparative HPLC purification as described in Protocol 1.
-
Formulate the final product in sterile saline for injection.
-
-
Quality Control:
Data Presentation:
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected to EOB) |
| Synthesis Time | 50-70 minutes |
| Radiochemical Purity | >98% |
| Molar Activity | >70 GBq/µmol (>1900 Ci/mmol) at EOS |
Visualization of Radiolabeling Reactions
Caption: Reaction schemes for ¹¹C and ¹⁸F labeling.
Conclusion and Future Perspectives
This compound represents a readily available and highly adaptable precursor for the synthesis of novel PET radioligands. Its dual reactive sites permit straightforward labeling with both Carbon-11 and Fluorine-18, the two most important radionuclides in PET imaging. The protocols provided herein are based on robust, well-established radiochemical methods and can be adapted for a wide range of molecular targets. By leveraging this versatile building block, researchers can accelerate the development of new imaging agents to probe disease biology and facilitate drug development.
References
- 1. Labeling of benzodioxin piperazines with fluorine-18 as prospective radioligands for selective imaging of dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. [folia.unifr.ch]
- 3. Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, radiolabeling and in vivo evaluation of [(11)C](R)-1-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]-3-(2-pyrazinyloxy)-2-propanol, a potential PET radioligand for the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 20. A rapid bead-based radioligand binding assay for the determination of target-binding fraction and quality control of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing di-alkylation of piperazine in 2-(Piperazin-1-yl)propan-1-ol synthesis
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)propan-1-ol
A Guide to Preventing Di-alkylation of Piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of piperazine derivatives. Here, we address a critical challenge in the synthesis of this compound: the undesired formation of the di-alkylated byproduct. As your senior application scientist, I will provide in-depth, field-proven insights and actionable protocols to ensure the selective synthesis of your target mono-alkylated product.
The symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic hurdle. Both nitrogen atoms exhibit similar nucleophilicity, leading to a competitive reaction where the mono-alkylated product can react further with the alkylating agent (propylene oxide or its equivalent) to form a 1,4-disubstituted byproduct. Controlling this selectivity is paramount for achieving high yields and simplifying purification.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the synthesis.
Q1: My reaction is producing a significant amount of the 1,4-di-(2-hydroxypropyl)piperazine byproduct. How can I increase the selectivity for the mono-alkylated product?
This is the most common issue. The formation of the di-substituted product is often a result of the mono-substituted piperazine competing with the starting piperazine for the alkylating agent.
Probable Causes & Recommended Solutions:
-
Incorrect Stoichiometry: The ratio of piperazine to your alkylating agent (e.g., propylene oxide) is the most critical factor. If the ratio is too low, the concentration of the mono-alkylated product becomes significant enough to compete for the remaining alkylating agent.
-
Solution: Employ a large excess of piperazine. A stoichiometric ratio of 5 to 10 equivalents of piperazine to 1 equivalent of the alkylating agent statistically favors the reaction with an unsubstituted piperazine molecule.[1][2] While this complicates the removal of excess piperazine post-reaction, it is often the most straightforward method to ensure mono-alkylation.[1]
-
-
Reaction Temperature Too High: Higher temperatures can increase the rate of the second alkylation, reducing selectivity.
-
Sub-optimal Solvent Choice: The solvent can influence the relative nucleophilicity of the different amine species in the reaction mixture.
Q2: Using a large excess of piperazine is making my purification difficult. Is there a cleaner, more efficient method to guarantee mono-alkylation?
Yes. While stoichiometric control is effective, it is not always the most elegant or efficient method, especially at scale. Protecting group chemistry offers a more controlled and often cleaner alternative.
Solution: The Protecting Group Strategy
This highly effective method involves temporarily "blocking" one of the piperazine nitrogens, directing alkylation specifically to the unprotected site.[1][5] The tert-butoxycarbonyl (Boc) group is the most common and reliable choice for this purpose.[6][7]
The workflow is as follows:
-
Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. This deactivates one nitrogen, leaving the other available for reaction.[7]
-
Alkylation: React the N-Boc-piperazine with your alkylating agent (e.g., propylene oxide) to selectively form N-Boc-N'-(2-hydroxypropyl)piperazine.
-
Deprotection: Remove the Boc group using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl), to yield the pure mono-alkylated product.[6]
This method virtually eliminates the formation of the di-alkylated byproduct, leading to a much cleaner reaction profile and simpler purification.[6]
Q3: I'm considering using a piperazine salt. How does this help control selectivity?
Utilizing a monopiperazinium salt is another effective strategy. By protonating one of the nitrogen atoms, you render it non-nucleophilic, thereby directing alkylation to the free secondary amine.[1][8]
Solution: In-situ Monohydrochloride Formation You can generate the piperazine monohydrochloride in situ by mixing one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol.[8] Heating this mixture creates a solution containing the monohydrochloride salt, which can then be reacted with the alkylating agent.[8]
Visualizing the Competing Reaction Pathways
To better understand the core challenge, the following diagram illustrates the desired mono-alkylation pathway versus the undesired di-alkylation pathway.
Caption: Competing reaction pathways in piperazine alkylation.
Strategic Control of Mono- vs. Di-Alkylation
The choice of strategy depends on factors like scale, cost, and available purification capabilities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for troubleshooting di-alkylation.
Comparative Summary of Control Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Stoichiometric Control | Use a large excess (5-10 fold) of piperazine to statistically favor mono-alkylation.[1][2] | Simple, one-step reaction.[1] Cost-effective if piperazine is inexpensive. | Can be difficult to separate the product from a large excess of starting material. May not achieve >99% selectivity. |
| Protecting Group (N-Boc) | One nitrogen is temporarily deactivated with a protecting group (e.g., Boc) to direct alkylation.[1][7] | Highly selective, leading to a very clean reaction and easier purification.[6] Well-established and reliable. | Requires two additional synthetic steps (protection and deprotection), increasing time and cost. |
| Monopiperazinium Salt | Protonation of one nitrogen renders it non-nucleophilic, forcing the reaction at the other site.[1][8] | Clever one-pot method that avoids protection/deprotection steps.[8] | May require specific conditions to form the salt in situ correctly. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the two most common strategies.
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol prioritizes simplicity and is effective for smaller-scale syntheses where purification is manageable.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (10.0 eq) and a suitable solvent (e.g., ethanol).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Slow Addition: Add propylene oxide (1.0 eq), dissolved in a small amount of the same solvent, dropwise to the stirred piperazine solution over a period of 1-2 hours. Maintaining a low temperature is crucial.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of propylene oxide.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue will contain the desired product and a large amount of unreacted piperazine.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel, often using an eluent system containing methanol in dichloromethane with a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing.[2]
-
Protocol 2: Mono-N-alkylation via N-Boc-Piperazine
This protocol is recommended for achieving high purity and is more scalable.
Step A: Synthesis of 1-Boc-piperazine [6]
-
Dissolution: Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 2-3 hours.[6]
-
Reaction: Stir the mixture at room temperature for 18-24 hours.
-
Work-up: Evaporate the solvent. Add water to the residue. The insoluble 1,4-di-Boc-piperazine byproduct can be removed by filtration. The aqueous layer contains the desired 1-Boc-piperazine and excess piperazine. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine, which can be purified further if necessary.
Step B: Alkylation of 1-Boc-piperazine
-
Setup: Dissolve 1-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Reaction: Add propylene oxide (1.1 eq) and stir the mixture at room temperature for 24-48 hours in a sealed vessel.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude N-(2-hydroxypropyl)-N'-Boc-piperazine is often clean enough for the next step.
Step C: Deprotection of the Boc Group
-
Dissolution: Dissolve the crude product from Step B in dichloromethane (DCM).
-
Acidification: Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane/methanol.
-
Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 11.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-(Piperazin-1-yl)propan-1-ol in Solution
Welcome to the technical support guide for 2-(Piperazin-1-yl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. We will explore the underlying causes of instability and provide actionable, field-proven strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound solutions.
Q1: My solution of this compound has developed a yellow or brown tint upon storage. What is causing this discoloration?
A1: Discoloration is a common indicator of oxidative degradation. The piperazine ring is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.[1][2] To mitigate this, it is crucial to protect the solution from light by using amber-colored vials or wrapping containers in aluminum foil.[1] Additionally, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to the stability of my compound stock solution?
A2: Yes, inconsistent assay results are frequently linked to compound instability. If this compound degrades in your stock solution or in the assay medium, the effective concentration of the active compound will decrease over time, leading to poor reproducibility. It is also possible that the degradation products have their own biological activity or interfere with the assay. We recommend preparing fresh stock solutions and validating the compound's stability under your specific assay conditions (e.g., buffer composition, pH, temperature).
Q3: What is the optimal pH range for storing solutions of this compound?
A3: The stability of piperazine derivatives is often highly dependent on pH.[1] As a basic compound, this compound is generally more stable in slightly acidic to neutral conditions. In highly acidic or alkaline solutions, it may be susceptible to hydrolysis. The optimal pH should be determined empirically, but starting in a buffered solution between pH 5 and 7 is a reasonable approach. Formulating the compound as a salt (e.g., hydrochloride) can also significantly improve its stability and solubility in aqueous solutions.[1][3]
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: For optimal short-term to medium-term stability, stock solutions should be stored at low temperatures, such as 4°C or -20°C.[4] For long-term storage, -80°C is preferable. It is critical to store solutions in tightly sealed, light-resistant containers to prevent photo-oxidation and solvent evaporation.[1][5] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Consider preparing smaller aliquots of your stock solution to minimize the number of times the main stock is handled.
Troubleshooting Guide: Investigating Degradation
This guide provides a systematic approach to identifying and resolving stability issues during your experiments.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
You've run a quality control check on your stock solution or a sample from a stability study and observed new, unexpected peaks in the chromatogram.
Causality: The appearance of new peaks is a direct indication that your compound is degrading. The goal is to identify the degradation pathway and implement conditions to prevent it. These degradation products could arise from oxidation, hydrolysis, or photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown degradants.
Recommended Actions:
-
Structure Elucidation: The most effective way to identify an unknown degradant is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The mass-to-charge ratio (m/z) provides the molecular weight of the degradant. Tandem MS (MS/MS) can be used to fragment the molecule, providing structural clues.[1]
-
Forced Degradation: Conduct a forced degradation study (see Protocol 1 ) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[6] Comparing the chromatograms of your degraded sample to the stressed samples can help identify the degradation pathway. For instance, if the unknown peak is prominent in the sample treated with hydrogen peroxide, it is likely an oxidation product.
Potential Degradation Pathways
The piperazine moiety is the most likely site of degradation. Understanding these pathways can help in hypothesizing the structures of observed degradants.
Caption: Potential degradation pathways of this compound.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential stability studies.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1][6]
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, oven, and photostability chamber
-
HPLC system with UV or PDA detector
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Incubate at 70°C in the dark.
-
Photodegradation: Dilute 1 mL of stock solution with 1 mL of water. Expose to light in a photostability chamber. Keep a control sample wrapped in foil at the same temperature.
-
Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Chromatography: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[1]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent peak of this compound from all potential process impurities and degradation products.
Starting Point Recommendations:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. If peak shape is poor, consider a C8 or phenyl column for different selectivity.[1]
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV may be necessary).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Method Development Steps:
-
Isocratic Elution: Start with a simple isocratic elution (e.g., 80% A, 20% B) and inject the unstressed compound. Adjust the ratio of A:B to achieve a retention time between 3-10 minutes.
-
Gradient Elution: If isocratic elution fails to separate the parent peak from degradants (identified from the forced degradation study), develop a gradient method. A typical starting gradient would be to go from 5% B to 95% B over 20 minutes.
-
Optimize Peak Shape: For basic compounds like piperazine derivatives, peak tailing can be an issue. To improve this:
-
Method Validation: Once the method can successfully separate all peaks, it must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Summary Table:
| Parameter | Typical Starting Condition | Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | Try C8 or Phenyl for different selectivity |
| Mobile Phase | A: 10 mM Buffer (pH 5-7)B: Acetonitrile | Adjust pH; switch organic to Methanol |
| Elution | Isocratic (e.g., 80:20 A:B) | Switch to a linear gradient if peaks co-elute |
| Peak Tailing | May be observed | Add 0.1% Triethylamine or Formic Acid |
| Detection | UV, 210 nm | Use a PDA detector to check for peak purity |
References
troubleshooting guide for the N-alkylation of piperazine
Welcome to the technical support center for the N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The symmetrical nature of piperazine, possessing two secondary amine groups of similar reactivity, presents unique challenges in achieving selective substitution. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling Selectivity: Mono- vs. Di-alkylation
Question 1: My reaction is producing a mixture of mono- and di-alkylated piperazine, with the di-substituted product being predominant. How can I favor mono-alkylation?
Answer: This is the most common challenge in piperazine chemistry. The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second alkylation event.[1] To favor mono-alkylation, several strategies can be employed, ranging from simple stoichiometric control to the use of protecting groups.
-
Stoichiometric Control: The most direct method is to use a large excess of piperazine relative to the alkylating agent (e.g., 4-10 equivalents).[2][3] This ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule. While straightforward, this approach requires an efficient separation of the product from the excess starting material post-reaction.
-
Use of Protecting Groups: A highly effective and clean method involves temporarily blocking one of the piperazine nitrogens with a protecting group.[2][4] The tert-butoxycarbonyl (Boc) group is most common. The mono-protected piperazine can then be alkylated, followed by the removal of the protecting group to yield the desired mono-alkylated product.[2] This multi-step process often provides cleaner results and higher yields of the desired product.
-
Alkylation of Monopiperazinium Salts: This strategy leverages the difference in basicity between the two nitrogen atoms. By reacting piperazine with one equivalent of acid, a monopiperazinium salt is formed, deactivating one nitrogen towards alkylation.[5][6] The free, unprotonated nitrogen remains nucleophilic and can react with the alkylating agent.[6]
-
Reductive Amination: As an alternative to using alkyl halides, reductive amination offers a different pathway. This involves reacting a mono-protected piperazine (like N-Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent.[2][7] This method is particularly useful as it avoids the formation of quaternary ammonium salts.[4]
Question 2: I am attempting a di-alkylation with two different alkyl groups, but the reaction is yielding a complex mixture. How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?
Answer: Synthesizing an unsymmetrically substituted piperazine requires a stepwise approach to ensure the selective introduction of each alkyl group.
The most reliable method is to first perform a selective mono-alkylation using one of the strategies mentioned above (e.g., using a protecting group like Boc).[3] Once the mono-alkylated and protected intermediate is isolated and purified, the protecting group is removed. This reveals the second nitrogen atom, which can then be alkylated with the second, different alkylating agent. This sequential approach provides complete control over the substitution pattern.
Reaction Conditions and Reagents
Question 3: What is the best choice of base for my piperazine alkylation, and why is it important?
Answer: The choice of base is critical as it neutralizes the acid (e.g., HBr, HCl) generated during the SN2 reaction between the piperazine and the alkyl halide.[5][8] Without a base, the acid would protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
The type of base can influence the reaction rate and selectivity.
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.[4][5] They are strong enough to scavenge the acid produced but are less likely to significantly deprotonate the mono-substituted product, which can help minimize di-alkylation.[5]
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. They are soluble in common organic solvents, which can be advantageous for reaction homogeneity.
The choice often depends on the solvent and the reactivity of the alkylating agent. It is advisable to start with a milder base like K₂CO₃.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetonitrile, DMF, Acetone | Heterogeneous, mild, and cost-effective. Good for minimizing side reactions.[4] |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Acetonitrile, DMF | Milder than K₂CO₃, useful for sensitive substrates. |
| Triethylamine (TEA) | 10.7 | DCM, THF, Acetonitrile | Homogeneous, can facilitate workup, but can also lead to quaternization. |
| DIPEA (Hünig's Base) | 11.0 | DCM, THF, Acetonitrile | Sterically hindered, non-nucleophilic, good for avoiding side reactions with the base itself. |
Question 4: I am observing a very slow or incomplete reaction. What solvent should I be using?
Answer: The N-alkylation of amines is an SN2 reaction, which is favored by polar aprotic solvents. These solvents can solvate the cation but not the nucleophilic amine, thus increasing its reactivity.
Commonly used solvents include:
-
Acetonitrile (ACN): A good general-purpose solvent for these reactions.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions. However, its high boiling point can make it difficult to remove.
-
Tetrahydrofuran (THF): A less polar option, but still effective for many alkylations.
-
Acetone: Can be a good choice, especially when using potassium carbonate as the base.[4]
For particularly unreactive alkyl halides, switching to a more polar solvent like DMF or DMSO can increase the reaction rate. However, be cautious with DMSO at higher temperatures in the presence of electrophiles and bases, as it can lead to side reactions.[9]
Side Reactions and Purification
Question 5: My product appears to be highly water-soluble, and I am having trouble extracting it into an organic solvent during workup. What is happening?
Answer: This is a classic sign of the formation of a quaternary ammonium salt.[4][5] This occurs when the nitrogen atom of the desired N-alkylated piperazine acts as a nucleophile and reacts with another molecule of the alkylating agent. This is particularly problematic with reactive alkylating agents like methyl iodide or benzyl bromide.
To mitigate this:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry or a slight excess of the piperazine if mono-alkylation is desired.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation.
-
Alternative Methods: Consider reductive amination, which does not produce quaternary salts.[4]
If a quaternary salt has formed, it will remain in the aqueous layer during a standard extraction. If this salt is your desired product, you can isolate it by removing the water under reduced pressure. If it is a byproduct, its formation represents a loss of material.
Question 6: Purification of my N-alkylated piperazine by column chromatography is difficult due to streaking/tailing on the silica gel. How can I improve the separation?
Answer: The basic nature of the piperazine nitrogen atoms leads to strong interactions with the acidic silica gel, causing poor peak shape and difficult separation.
To improve chromatographic purification:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or a few drops of ammonium hydroxide are added to the solvent mixture.[3] This neutralizes the acidic sites on the silica, preventing the product from sticking to the column.
-
Acid-Base Extraction: Before chromatography, consider an acid-base workup to remove non-basic impurities. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to a pH > 10, and the free-based product is back-extracted into an organic solvent.[3][10] This can significantly simplify the subsequent chromatographic purification.
Reaction Mechanisms and Workflows
Below are diagrams illustrating the key mechanistic pathways and decision-making workflows for troubleshooting N-alkylation of piperazine.
Caption: General SN2 mechanism for the N-alkylation of piperazine.
Caption: Troubleshooting decision tree for common N-alkylation issues.
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol is a general procedure adapted from common laboratory practices for favoring mono-alkylation through stoichiometric control.[3]
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add piperazine (10 mmol) and acetonitrile (20 mL).
-
Add potassium carbonate (2 mmol) to the suspension.
-
Slowly add the alkyl halide (1 mmol) to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the inorganic salts and excess piperazine. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by acid-base extraction followed by column chromatography to isolate the pure mono-alkylated product.
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This protocol provides a more controlled synthesis of mono-alkylated piperazine via a protected intermediate.[2][3]
Part A: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the cold, stirring piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to isolate N-Boc-piperazine.
Part B: Alkylation and Deprotection
-
Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent (e.g., DMF or ACN).
-
Add a base (e.g., K₂CO₃, 1.5 eq.) and the alkyl halide (1.1 eq.).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
-
Work up the reaction by filtering off solids and concentrating the solvent. The crude N-Boc-N'-alkyl-piperazine can be purified by column chromatography.
-
For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) until the Boc group is cleaved.
-
Neutralize with a base and extract the final mono-alkylated product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Propylene Oxide and Piperazine Reaction Byproducts
An in-depth guide for researchers, scientists, and drug development professionals navigating the complexities of the reaction between propylene oxide and piperazine.
Welcome to the technical support center for the synthesis and troubleshooting of piperazine derivatives from the reaction with propylene oxide. This guide is designed to provide you, the research and development professional, with a deep understanding of the reaction's nuances, from primary products to problematic byproducts. We will explore the causality behind the formation of various species and provide actionable protocols and troubleshooting steps to ensure the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Reaction Core
This section addresses the fundamental questions regarding the reaction between propylene oxide and piperazine, providing the foundational knowledge needed for successful synthesis.
Question 1: What are the primary products expected from the reaction of propylene oxide with piperazine?
The reaction is a classic nucleophilic ring-opening of an epoxide by a secondary amine.[1] Piperazine has two secondary amine nitrogens, both of which can act as nucleophiles. Consequently, the reaction can yield two primary products depending on the stoichiometry of the reactants:
-
1-(2-hydroxypropyl)piperazine (Mono-adduct): This product is favored when piperazine is used in molar excess relative to propylene oxide. With an abundance of piperazine, a propylene oxide molecule is more likely to encounter and react with an unreacted piperazine molecule than with the already-formed mono-adduct.
-
1,4-Bis(2-hydroxypropyl)piperazine (Di-adduct): This product becomes dominant when at least two molar equivalents of propylene oxide are used for every one equivalent of piperazine.
The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks one of the carbon atoms of the epoxide ring. In neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon of the propylene oxide molecule.[2]
Question 2: What are the most common byproducts, and what causes their formation?
Byproduct formation is a significant challenge in this synthesis. Understanding the mechanisms behind their appearance is key to minimizing them.
| Byproduct Category | Specific Byproducts | Causative Factors & Mechanism |
| Oligomerization/Polymerization | Poly(propylene oxide) (PPO), Piperazine-initiated polyethers | Cause: Propylene oxide can react with the hydroxyl group of the desired product or with another propylene oxide molecule. This is often initiated by trace amounts of acid or base, or by high temperatures.[3][4] Mechanism: The hydroxyl group of the hydroxypropyl-piperazine product can be deprotonated to form an alkoxide, which then acts as a nucleophile to open another propylene oxide molecule, initiating chain growth. |
| Regioisomers | 1-(1-hydroxypropan-2-yl)piperazine derivatives | Cause: While attack at the less substituted carbon of propylene oxide is favored, some reaction can occur at the more substituted carbon. Mechanism: This is more prevalent under acidic conditions, where the epoxide oxygen is protonated, creating a more carbocation-like character at the more substituted carbon, making it susceptible to nucleophilic attack.[2] |
| Hydrolysis Products | Propane-1,2-diol | Cause: Presence of water in the reaction mixture. Mechanism: Water can act as a competing nucleophile, attacking the propylene oxide to form the diol. However, the amine-epoxide reaction is typically much faster and more efficient, especially at a pH above the pKa of piperazine.[5] |
Question 3: How does stoichiometry influence the product distribution?
Stoichiometry is the most critical parameter for controlling the selectivity between the mono- and di-substituted products.
-
To favor 1-(2-hydroxypropyl)piperazine (Mono-adduct): Use a significant molar excess of piperazine (e.g., 3 to 5 equivalents or more). This statistical advantage ensures the propylene oxide is consumed primarily by unreacted piperazine molecules.
-
To favor 1,4-Bis(2-hydroxypropyl)piperazine (Di-adduct): Use a slight molar excess of propylene oxide (e.g., 2.1 to 2.5 equivalents). This ensures that most piperazine molecules react at both nitrogen sites. A large excess should be avoided to minimize polymerization.[4]
Question 4: What is the role of the solvent and temperature in this reaction?
Solvent and temperature are crucial for controlling reaction rate, selectivity, and safety.
-
Solvent: The reaction can be run neat (without solvent), but this can lead to viscosity issues and poor heat transfer. Protic solvents like ethanol or water can participate in the reaction and facilitate proton transfer.[5] Aprotic polar solvents like THF or acetonitrile are often good choices as they can solvate the reactants without directly participating.
-
Temperature: The reaction is exothermic. Insufficient cooling can lead to a rapid temperature increase, which significantly promotes the polymerization of propylene oxide, potentially leading to a dangerous runaway reaction.[3][6] A typical temperature range is 40-80°C, but this must be carefully controlled.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Impure reagents. 3. Inefficient mixing. | 1. Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring closely. Rationale: The activation energy for the reaction may not be met at lower temperatures. 2. Action: Verify the purity of piperazine and propylene oxide. Piperazine can absorb atmospheric CO2 and water.[7] Rationale: Impurities can inhibit the reaction or act as catalysts for side reactions. 3. Action: Ensure vigorous stirring, especially if the reaction is heterogeneous or becomes viscous. Rationale: Poor mixing leads to localized concentration gradients and reduced reaction rates. |
| Dominance of Polymer/Oligomer Byproducts | 1. Reaction temperature is too high. 2. Presence of catalytic impurities (strong acids/bases). 3. Incorrect stoichiometry (large excess of propylene oxide). | 1. Action: Implement an efficient cooling system (e.g., ice bath) and add the propylene oxide slowly to control the exotherm. Rationale: High temperatures favor the polymerization side reaction.[6] 2. Action: Purify reagents and ensure the reaction vessel is clean and dry. Rationale: Contaminants can catalyze the undesired polymerization.[3] 3. Action: Re-calculate and carefully measure the reactant quantities. Rationale: Excess propylene oxide will self-polymerize or add to the product's hydroxyl group once the piperazine is consumed. |
| Difficult Product Purification | 1. Similar boiling points of products and byproducts. 2. High water solubility of all components. | 1. Action: For distillation, use a fractional distillation column. Consider converting the products to salts (e.g., hydrochlorides) to facilitate purification by crystallization. Rationale: Fractional distillation provides better separation of components with close boiling points. Salt formation alters solubility and crystallinity.[8] 2. Action: Perform extraction from an aqueous solution after basifying with NaOH to deprotonate the piperazine nitrogens, making them more soluble in an organic solvent like chloroform. Salting out with NaCl can also reduce the aqueous solubility of the products.[7] |
| Unexpected Peaks in Analytical Data (NMR/GC-MS) | 1. Formation of regioisomers. 2. Contamination from starting materials or solvent. | 1. Action: Analyze the reaction conditions. If acidic, consider switching to neutral or basic conditions to improve regioselectivity. Rationale: The reaction mechanism and regioselectivity are pH-dependent.[2][9] 2. Action: Run analytical standards of the starting materials and solvent. Use high-purity reagents. Rationale: This helps to definitively identify all species present in the reaction mixture. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 1,4-Bis(2-hydroxypropyl)piperazine
Safety Notice: Propylene oxide is extremely flammable, volatile, toxic, and a potential carcinogen.[3][10] This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and butyl rubber gloves, is mandatory.
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Charging Reactants: Charge the flask with piperazine (e.g., 43.0 g, 0.5 mol) and ethanol (200 mL). Begin stirring to dissolve the piperazine.
-
Controlling Temperature: Place the flask in a water bath to maintain the reaction temperature.
-
Addition of Propylene Oxide: Add propylene oxide (e.g., 61.0 g, 1.05 mol) to the dropping funnel. Add the propylene oxide to the stirred piperazine solution dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 50°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-70°C) for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.
Reaction Pathway Visualization
The following diagram illustrates the stepwise formation of the mono- and di-substituted products.
References
- 1. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. balchem.com [balchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Technical Support Center: Regioselective Control of Piperazine Reactions
Welcome to the technical support center for piperazine chemistry. The piperazine scaffold is a vital component in medicinal chemistry, but its symmetrical nature presents a persistent challenge: achieving regioselective functionalization at the N1 versus the N4 position. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve your desired substitution patterns with precision and confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of mono-substituted or unsymmetrically di-substituted piperazines.
Issue 1: My reaction yields a mixture of mono- and di-substituted products, with low selectivity for the mono-substituted compound.
Answer:
This is the most common challenge in piperazine chemistry and typically stems from the similar reactivity of both nitrogen atoms. Once the first substitution occurs, the second nitrogen often remains sufficiently nucleophilic to react further.
Causality & Solution Workflow:
-
Stoichiometric Control (The Simplest Approach): The probability of di-substitution increases as the concentration of the mono-substituted product builds up.
-
Action: Use a large excess of piperazine (4 to 10 equivalents) relative to your electrophile (e.g., alkyl halide). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1][2]
-
Caveat: This method is straightforward but can be atom-inefficient and requires a robust purification strategy to remove the excess piperazine. An acid-base extraction is often effective for this separation.[2]
-
-
Reaction Condition Optimization (Kinetics vs. Thermodynamics):
-
Action: Add the electrophile slowly (e.g., via a syringe pump) to a dilute solution of excess piperazine.[2] This keeps the instantaneous concentration of the electrophile low, further minimizing the chance of a second reaction.
-
Action: Lower the reaction temperature. This can sometimes introduce a sufficient difference in the activation energy between the first and second substitution, favoring mono-substitution.
-
-
Protonation State Control (The "Salt Trick"): The reactivity of the piperazine nitrogens can be modulated by their protonation state. A mono-protonated piperazinium salt has one highly deactivated (protonated) nitrogen and one free, nucleophilic nitrogen.
-
Action: React your electrophile with a monopiperazinium salt. This can be formed by adding one equivalent of a strong acid (like HCl) to piperazine in a suitable solvent like ethanol.[3][4] This strategy often yields excellent mono-alkylation results with minimal di-alkylation.[5]
-
Mechanism: The positive charge on the ammonium group inductively deactivates the free secondary amine, making it less nucleophilic than the nitrogens in the starting, unprotonated piperazine. However, it is still reactive enough to displace a good leaving group.
-
Issue 2: I am attempting a Buchwald-Hartwig amination to create an N-aryl piperazine, but I'm getting significant amounts of the N,N'-diaryl product.
Answer:
While modern Buchwald-Hartwig protocols are highly advanced, achieving selective mono-arylation of piperazine requires careful tuning of ligands, catalysts, and conditions.[6][7]
Causality & Solution Workflow:
-
Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand play the largest role in controlling selectivity.
-
Action: Employ bulky, electron-rich "Buchwald-type" biarylphosphine ligands. Ligands like BrettPhos and Josiphos-type ligands have been shown to be highly effective for the selective mono-arylation of primary amines and symmetrical diamines.[8] The steric bulk around the palladium center can disfavor the binding and subsequent reaction of the bulkier mono-arylated piperazine product.[8]
-
Rationale: These ligands promote a rapid rate of reductive elimination, which can outcompete the rate of a second oxidative addition involving the mono-arylated product.
-
-
Reagent Stoichiometry and Order of Addition:
-
Action: Use a slight excess of piperazine (e.g., 1.2–1.5 equivalents) relative to the aryl halide. While not as large an excess as in alkylations, it helps favor the initial coupling.
-
Action: Consider inverse addition: add the aryl halide solution slowly to the mixture of the catalyst, ligand, base, and piperazine.
-
-
Catalyst System:
-
Action: While Pd(OAc)₂ and a ligand are common, using a well-defined pre-catalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible results and higher selectivity by ensuring a consistent active catalyst concentration from the start.
-
Alternative: For certain substrates, particularly aryl chlorides, nickel-based catalyst systems (e.g., Ni(0) with a 2,2'-bipyridine ligand) have demonstrated excellent selectivity for mono-arylation.[9]
-
Issue 3: My protecting group strategy is failing. During the functionalization of the unprotected nitrogen, I am observing partial deprotection or side reactions.
Answer:
This indicates a lack of orthogonality between your protecting group and the reaction conditions used for subsequent functionalization.
Causality & Solution Workflow:
-
Assess Orthogonality: An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups or the rest of the molecule.[10]
-
Boc Group (Acid-Labile): tert-Butoxycarbonyl is the most common N-protecting group. It is stable to basic, reductive, and hydrogenolysis conditions but is cleaved by strong acids (e.g., TFA, HCl).[1] If you are performing a reaction under acidic conditions (e.g., certain reductive aminations with NaBH₃CN at low pH), you risk cleaving the Boc group.
-
Cbz Group (Hydrogenolysis): The Carboxybenzyl group is stable to acidic and basic conditions but is removed by catalytic hydrogenolysis (H₂, Pd/C). This is orthogonal to the Boc group.
-
Acetyl/Acyl Groups (Hydrolysis): These are robust but typically require harsh conditions (strong acid or base) for removal, which may not be compatible with other functional groups.[11][12]
-
Nosyl (Ns) Group (Nucleophilic Cleavage): The 2-nitrobenzenesulfonyl group is stable to strong acid but is readily cleaved by nucleophiles like thiophenol. This makes it orthogonal to the Boc group.[13]
-
-
Select the Right Combination:
-
Scenario: You need to perform a reaction under strongly basic conditions.
-
Solution: A Boc-protected piperazine is an excellent choice, as the Boc group is stable to bases like NaH, K₂CO₃, and LDA.
-
Scenario: Your second step involves catalytic hydrogenation.
-
Solution: Avoid the Cbz group. A Boc-protected piperazine would be suitable.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose strategy for synthesizing a mono-substituted piperazine?
A1: The most robust and widely used method is to employ a mono-protected piperazine, with N-Boc-piperazine being the most common starting material.[2][3] This approach directs the reaction exclusively to the unprotected nitrogen, completely avoiding the formation of di-substituted byproducts. The synthesis involves three key steps:
-
Protection: Selectively protect one nitrogen of piperazine, most commonly as the Boc carbamate.
-
Functionalization: React the free secondary amine with your desired electrophile (e.g., via alkylation, acylation, reductive amination, or arylation).
-
Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).
This method, while involving more steps than direct alkylation, offers superior control, cleaner reactions, and simplifies purification, making it highly reliable for complex syntheses.[1]
Q2: How do I choose between direct alkylation and reductive amination for introducing an N-alkyl group?
A2: The choice depends on the substrate and the desired outcome.
-
Direct Alkylation (with an alkyl halide) is a classic Sₙ2 reaction. It works well for primary and some secondary alkyl halides. However, it carries the risk of over-alkylation, leading to the formation of a quaternary ammonium salt, which can be an unwanted side reaction.[14]
-
Reductive Amination (with an aldehyde or ketone and a reducing agent like NaBH(OAc)₃) is often a cleaner and more versatile method.[15] It proceeds via the formation of an iminium ion intermediate, which is then reduced. This pathway inherently prevents quaternization, as the nitrogen is never directly alkylated by a halide.[14] It is particularly advantageous for introducing bulky or complex alkyl groups and is a cornerstone of modern medicinal chemistry for this transformation.[16][17]
| Feature | Direct Alkylation (Sₙ2) | Reductive Amination |
| Electrophile | Alkyl Halide (R-X) | Aldehyde/Ketone (R-C=O) |
| Key Reagent | Base (e.g., K₂CO₃, DIEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Over-alkylation Risk | Yes (can form quaternary salt) | No |
| Substrate Scope | Good for R-CH₂-X | Excellent for diverse R groups |
| Typical Conditions | Often requires heat | Often at room temperature |
Q3: Can I selectively functionalize the N1 and N4 positions with two different aryl groups?
A3: Yes, this is a common objective in drug development and is best achieved using an orthogonal, sequential approach. A typical workflow would be:
-
Start with mono-Boc-piperazine.
-
Perform the first Buchwald-Hartwig amination with the first aryl halide (Ar¹-X) to form Boc-Pip-Ar¹.
-
Cleave the Boc protecting group with acid to yield H-Pip-Ar¹.
-
Perform a second, distinct Buchwald-Hartwig amination with the second aryl halide (Ar²-X) to yield the final unsymmetrical product, Ar²-Pip-Ar¹.
This strategy provides complete control over the identity of each substituent.
Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using N-Boc-Piperazine and Reductive Amination
This protocol describes the reaction of N-Boc-piperazine with an aldehyde to yield a mono-alkylated product.
Materials:
-
1-(tert-Butoxycarbonyl)piperazine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperazine (1.0 eq) and the carbonyl compound (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DCE (approx. 0.1–0.2 M concentration relative to the piperazine).
-
Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2–16 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc, N'-alkylated piperazine.
Protocol 2: Deprotection of N-Boc Group
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-Dioxane (commercial solution) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperazine in a minimal amount of a suitable solvent (e.g., DCM for TFA deprotection, or directly in the dioxane solution for HCl).
-
Using HCl/Dioxane: Add an excess of 4M HCl in dioxane (e.g., 10-20 equivalents) and stir at room temperature. A precipitate of the hydrochloride salt will often form.
-
Using TFA: Add an equal volume of TFA to a solution of the substrate in DCM (e.g., 1:1 DCM:TFA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to remove residual acid.
-
The product is typically isolated as the HCl or TFA salt. It can often be precipitated by triturating the residue with diethyl ether, collected by filtration, and washed with ether to yield a pure solid. If needed, the free base can be obtained by neutralization with a base (e.g., NaHCO₃ or NaOH) and extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 2-(Piperazin-1-yl)propan-1-ol
Welcome to the technical support guide for the scale-up synthesis of 2-(Piperazin-1-yl)propan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Section 1: Synthesis and Reaction Troubleshooting
The most common and direct route to this compound is the nucleophilic ring-opening of propylene oxide with piperazine. While straightforward in principle, this reaction presents several challenges, particularly at scale, related to selectivity, byproduct formation, and reaction control.
FAQ 1: We are observing significant amounts of the di-substituted byproduct, 1,4-bis(2-hydroxypropyl)piperazine. How can we improve the selectivity for the mono-substituted product?
Answer: This is a classic challenge in piperazine chemistry. The mono-substituted product, this compound, still possesses a reactive secondary amine, which can react with another molecule of propylene oxide to form the di-substituted byproduct. The key to maximizing mono-substitution is to manipulate the relative reactivity and concentration of the reacting species.
Core Principle: The rate of the second substitution can be minimized by ensuring that a molecule of propylene oxide is statistically more likely to encounter a molecule of the starting piperazine than the mono-substituted product.
Troubleshooting Strategies:
-
Molar Ratio Adjustment: The most effective strategy is to use a significant excess of piperazine relative to propylene oxide.[1] A molar ratio of 5:1 to 10:1 (piperazine:propylene oxide) is often recommended for laboratory-scale reactions to favor mono-alkylation.[1] For scale-up, you will need to perform a cost-benefit analysis to determine the optimal excess that balances raw material cost, reactor volume, and downstream separation costs.
-
Controlled Addition of Propylene Oxide: Instead of adding all the propylene oxide at once, a slow, controlled addition (semi-batch process) is critical at scale. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more abundant piperazine.
-
Use of Mono-protected Piperazine: An alternative, though more costly, route involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] This ensures that only one nitrogen atom is available for reaction. The protecting group is then removed in a subsequent step. This approach is often reserved for high-value products where minimizing byproducts is paramount.
-
Protonation Strategy: Utilizing a piperazine salt, such as piperazine monohydrochloride, can help suppress the second reaction by protonating one of the nitrogen atoms.[2]
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine : Propylene Oxide) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
Note: Yields are generalized and will vary based on specific reaction conditions such as temperature and solvent.[1]
FAQ 2: The reaction is highly exothermic. What are the best practices for thermal management during scale-up?
Answer: The ring-opening of epoxides is a highly exothermic process. Inadequate heat removal can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which can result in side reactions, product degradation, and significant safety hazards.
Core Principle: The rate of heat generation must not exceed the rate of heat removal by the reactor's cooling system.
Troubleshooting Strategies:
-
Reactor Selection: For large-scale production, a jacketed reactor with efficient overhead stirring and a robust cooling system is essential. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. Therefore, the cooling capacity must be carefully calculated.
-
Controlled Reagent Addition: As mentioned previously, the slow, subsurface addition of propylene oxide is the primary method for controlling the rate of heat generation. The addition rate should be linked to the internal reaction temperature, with automated shutdown protocols if the temperature exceeds a set limit.
-
Solvent Choice: The choice of solvent can play a role in heat management. A solvent with a good heat capacity can act as a heat sink. Common solvents for this reaction include methanol, ethanol, or isopropanol. Water can also be used and has an excellent heat capacity, but this may complicate downstream processing.
-
Process Modeling: For significant scale-up, process simulation and reaction calorimetry (e.g., using a RC1 calorimeter) are strongly recommended to understand the thermal profile of the reaction and to design an appropriate and safe process.
FAQ 3: We are seeing inconsistent regioselectivity, with some formation of 1-(piperazin-1-yl)propan-2-ol. How can we ensure the desired this compound isomer?
Answer: The ring-opening of propylene oxide with an amine nucleophile typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[3][4] This leads to the desired this compound. The formation of the other regioisomer, 1-(piperazin-1-yl)propan-2-ol, suggests that other mechanisms may be at play or that reaction conditions are not optimal.
Core Principle: Under neutral or basic conditions, the SN2 pathway is strongly favored, with the amine attacking the terminal carbon of the epoxide.
Troubleshooting Strategies:
-
Avoid Acidic Conditions: The presence of acid can protonate the epoxide oxygen, giving the ring-opening reaction some SN1 character. This can lead to the formation of a partial positive charge on the more substituted secondary carbon, promoting nucleophilic attack at that position. Ensure all reagents and solvents are free from acidic impurities.
-
Catalyst Choice: While often performed without a catalyst, some syntheses of β-amino alcohols use Lewis acid catalysts to enhance reactivity.[3] However, this can alter the regioselectivity.[5] For this specific transformation, it is generally best to avoid catalysts unless a specific, validated protocol is being followed.
-
Temperature Control: High reaction temperatures can sometimes lead to a decrease in selectivity. Maintaining a moderate and consistent temperature throughout the reaction is recommended.
Workflow: Ensuring Regioselectivity
Caption: Decision workflow for troubleshooting regioselectivity.
Section 2: Purification and Impurity Control
Purification of this compound at scale can be challenging due to its physical properties and the nature of the likely impurities.
FAQ 4: What is the most scalable method for purifying the final product and removing unreacted piperazine and the di-substituted byproduct?
Answer: Due to the high boiling points of the product and byproducts, fractional distillation is often the most viable large-scale purification method. However, the separation can be difficult due to close boiling points. A multi-pronged approach is often necessary.
Troubleshooting Strategies:
-
Initial Workup - Piperazine Removal:
-
Acid-Base Extraction: After the reaction, the excess piperazine can be partially removed by an acid-base workup.[1] However, since the product is also basic, this requires careful pH control and can be cumbersome at scale.
-
Salt Formation/Crystallization: A more effective method can be to convert the unreacted piperazine into a salt that is insoluble in the reaction solvent. For example, forming piperazine diacetate by adding acetic acid to an acetone solution of the crude mixture can precipitate the piperazine salt, which can be filtered off.[1][6]
-
-
Final Purification - Distillation:
-
High Vacuum: Vacuum distillation is essential to lower the boiling points and prevent thermal degradation of the product.
-
Fractional Distillation Column: A packed column with sufficient theoretical plates will be required to achieve good separation between the mono- and di-substituted products. The efficiency of the column becomes critical at larger scales.
-
-
Crystallization of the Final Product: If a solid derivative of the product can be formed (e.g., a hydrochloride salt), crystallization can be an excellent method for achieving high purity. The free base can then be regenerated.
Experimental Protocol: Purification of Piperazine via Diacetate Salt Formation [1]
-
Dissolution: After the reaction is complete and the solvent is removed, dissolve the crude mixture in acetone. The concentration should be approximately 0.5 to 20 weight percent of piperazine.
-
Precipitation: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount relative to the excess piperazine. The crystalline piperazine diacetate will precipitate.
-
Isolation: Cool the mixture to maximize precipitation and then separate the salt from the liquid by filtration.
-
Concentration: The filtrate, now enriched with the desired product, can be concentrated, and the residue can be further purified by vacuum distillation.
Section 3: Scale-Up and Safety Considerations
FAQ 5: What are the primary safety concerns when scaling up the synthesis of this compound?
Answer: The primary safety concerns revolve around the reagents used and the exothermic nature of the reaction.
Key Hazards & Mitigation:
-
Propylene Oxide: This is a highly flammable, volatile, and carcinogenic substance.
-
Handling: Must be handled in a closed system with appropriate ventilation. All equipment must be properly grounded to prevent static discharge.
-
Storage: Store in a cool, well-ventilated area, away from sources of ignition.
-
-
Piperazine: Can cause skin burns and serious eye damage. It is also harmful if inhaled.
-
Personal Protective Equipment (PPE): Appropriate gloves, safety glasses, and respiratory protection are mandatory.
-
-
Runaway Reaction: As discussed in FAQ 2, the high exothermicity of the reaction is a major concern.
-
Mitigation: A robust process safety management (PSM) program is essential. This includes detailed risk assessments (e.g., HAZOP analysis), proper reactor design, redundant cooling systems, and emergency relief systems (e.g., rupture discs).
-
Logical Relationship: Scale-Up Safety Workflow
Caption: Workflow for ensuring safety during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-(Piperazin-1-yl)propan-1-ol Analysis
In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs), intermediates, and their related impurities is the bedrock of safety and efficacy. The compound 2-(Piperazin-1-yl)propan-1-ol, a molecule featuring a piperazine core, presents a unique set of analytical challenges. Its structural characteristics—a basic piperazine ring, a chiral center, and the absence of a strong native chromophore—demand a carefully considered approach to method development and validation.
This guide provides an in-depth comparison of analytical strategies for this compound, moving beyond a simple recitation of steps to explain the causality behind our experimental choices. We will explore two distinct, yet complementary, HPLC methodologies: a derivatization-based reversed-phase method for achiral quantification (assay and purity) and a chiral stationary phase method for enantiomeric separation. Every protocol herein is designed as a self-validating system, grounded in the authoritative principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Part 1: The Analytical Challenge & Method Development Strategy
The molecular structure of this compound dictates our analytical strategy. Its key features are:
-
High Polarity & Basicity: The piperazine moiety makes the molecule highly polar and basic, which can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols.
-
Chirality: The presence of a stereocenter at the second position of the propanol group means the molecule exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to control the stereoisomeric purity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5]
-
Poor UV Absorbance: The molecule lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult and insensitive.[6][7]
To address these challenges, we will develop and compare two separate HPLC methods.
Method A: Achiral Analysis via Pre-Column Derivatization for Assay and Impurity Profiling
For quantifying the total amount of this compound and its related impurities, a reversed-phase HPLC (RP-HPLC) method is ideal for its robustness and familiarity in quality control environments.[8][9] The primary hurdle is detection. To overcome this, we employ a pre-column derivatization strategy using 4-Chloro-7-nitrobenzofuran (NBD-Cl). This reagent reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative, allowing for sensitive detection.[6][10]
Proposed Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm (A robust, general-purpose column).
-
Mobile Phase: Isocratic elution with 20 mM Ammonium Acetate buffer (pH 4.0) and Acetonitrile (60:40, v/v).[11] The buffer helps to ensure consistent ionization of any residual basic sites and maintain peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (Wavelength corresponding to the NBD-derivative).[10]
-
Column Temperature: 35°C to ensure reproducibility.[10]
Method B: Chiral Separation for Enantiomeric Purity
To resolve the enantiomers of this compound, a direct approach using a Chiral Stationary Phase (CSP) is the most efficient technique.[12][13] Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are exceptionally versatile and widely successful for a broad range of chiral compounds.[5][14][15] Method development in this area is often empirical and involves screening various CSPs and mobile phase compositions.
Proposed Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of Hexane and 2-Propanol (e.g., 90:10 v/v), often provides the best selectivity on this type of column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) where the analyte has some, albeit weak, absorbance. Sensitivity is a secondary concern to selectivity in this case.
-
Column Temperature: 25°C.
Part 2: The Validation Master Plan: A Framework for Trustworthiness
The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[4][16] Our validation master plan is designed in accordance with the comprehensive ICH Q2(R2) guideline, which provides a framework for the necessary validation characteristics.[2][16][17]
Validation Workflow Diagram
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report.
Caption: A typical workflow for HPLC method validation.
Experimental Protocols for Key Validation Parameters
The following protocols are based on the requirements outlined in ICH Q2(R1) and the recently updated Q2(R2) guidelines.[3][16][18][19][20]
-
Causality: This test proves that the analytical method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[3][19] For a purity assay, this is the most critical validation parameter.
-
Protocol:
-
Analyze a sample of diluent (blank) to demonstrate no interference at the retention time of the analyte and its derivatives.
-
Analyze a placebo sample (if for a drug product) to show no interference from excipients.
-
Perform forced degradation studies on the analyte. Expose it to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
-
-
Causality: To demonstrate a proportional relationship between the concentration of the analyte and the detector's response over the intended range of the method.[1][19][21]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions spanning the working range of the method. For an assay method, this is typically 80% to 120% of the target concentration.[18][19] For an impurity method, it would span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[18][19]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Causality: To determine the closeness of the test results obtained by the method to the true value.[3][22] It is typically assessed by recovery studies.
-
Protocol:
-
Spike a placebo blend (or the drug substance) with known amounts of the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[20]
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product.[23]
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[3][21] It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.[20]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[22]
-
Causality: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[18][19]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters.
-
Examples of variations include:
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.
Part 3: Comparative Performance Data
The following tables summarize the expected validation performance data for the two proposed HPLC methods. This objective comparison highlights the suitability of each method for its specific analytical purpose.
Table 1: Comparison of Method Validation Performance
| Validation Parameter | Method A (Achiral, Derivatization RP-HPLC) | Method B (Chiral HPLC) | Typical Acceptance Criteria |
| Specificity | Stability-indicating; no interference from placebo or degradants. | Baseline resolution (R > 1.5) of enantiomers. | Fit for purpose. |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range | 0.1 µg/mL (LOQ) - 15 µg/mL (150%) | 5 µg/mL - 50 µg/mL | 80% - 120% (Assay) |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | 1.65% | ≤ 2.0% |
| LOD | 0.03 µg/mL | 2 µg/mL | Reportable |
| LOQ | 0.1 µg/mL | 5 µg/mL | Reportable & Validated |
| Robustness | System suitability met for all varied conditions. | Resolution maintained > 1.5 for all varied conditions. | System suitability passes. |
Table 2: System Suitability Test (SST) Parameters
| SST Parameter | Method A (Achiral) | Method B (Chiral) | Purpose |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | > 1500 | Measures column efficiency. |
| %RSD of Replicate Injections | ≤ 1.0% | ≤ 2.0% | Ensures injection precision. |
| Resolution (Rₛ) | > 2.0 (from nearest impurity) | > 1.5 (between enantiomers) | Confirms separation power. |
Discussion of Results:
The data clearly illustrates that Method A is highly sensitive (LOQ of 0.1 µg/mL), accurate, and precise, making it an excellent choice for the quantitative determination of this compound for assay and for tracing low-level impurities. The forced degradation results confirm it is stability-indicating, a critical requirement for use in stability studies.
Method B , while less sensitive, demonstrates excellent capability in its primary, specialized role: separating the two enantiomers with a resolution greater than 1.5. The slightly higher variability (%RSD) is common for chiral methods but remains well within acceptable limits. This method is indispensable for controlling the stereochemical purity of the target compound.
Conclusion
The successful analysis of a challenging compound like this compound is not achievable with a single HPLC method. A dual-method approach, as outlined in this guide, provides a comprehensive analytical solution.
-
An achiral, derivatization-based RP-HPLC method offers the sensitivity and robustness required for assay and purity testing in a regulated quality control environment.
-
A chiral HPLC method provides the necessary specificity to control the enantiomeric purity, a critical quality attribute for many pharmaceutical compounds.
By grounding our method development in the fundamental properties of the analyte and adhering strictly to the validation principles of global regulatory bodies like the ICH, we can build a scientifically sound, trustworthy, and defensible analytical data package. This ensures not only regulatory compliance but also the ultimate quality and safety of the final product.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. jocpr.com [jocpr.com]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. scribd.com [scribd.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. database.ich.org [database.ich.org]
- 21. actascientific.com [actascientific.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Piperazin-1-yl)propan-1-ol and Its Structurally Related Analogs for Therapeutic Development
This guide provides an in-depth comparative study of 2-(Piperazin-1-yl)propan-1-ol and a curated selection of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of their physicochemical properties, pharmacological activities, and toxicological profiles, supported by experimental data and detailed methodologies. Our objective is to furnish a scientifically rigorous resource that elucidates the structure-activity relationships within this chemical class, thereby guiding future research and development efforts.
Introduction to this compound and Its Therapeutic Potential
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] The molecule this compound serves as a foundational structure within this class, featuring a piperazine ring linked to a propanol moiety. This arrangement of functional groups provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[3][4] This guide will focus on a comparative analysis of the parent compound and three classes of its analogs: arylpiperazines, N-benzyl derivatives, and other functionally substituted analogs.
Selection of Analogs for Comparative Study
The analogs chosen for this comparative analysis were selected based on common synthetic modifications to the this compound scaffold that have been reported to confer significant biological activity. These include:
-
Arylpiperazine Analogs: Specifically, 1-Phenyl-2-(piperazin-1-yl)propan-1-ol and 1-(4-Chlorophenyl)-2-(piperazin-1-yl)propan-1-ol. The introduction of an aryl group at the N4 position of the piperazine ring is a common strategy to modulate receptor binding affinity and pharmacokinetic properties.[3]
-
N-Benzyl Analogs: This class is represented by N-Benzyl-2-(piperazin-1-yl)propan-1-ol. Benzylation of the piperazine nitrogen is known to influence CNS activity.
-
Other Substituted Analogs: To provide a broader perspective, we have included 2-Methyl-1-(piperazin-1-yl)propan-2-ol, which introduces a modification to the propanol side chain.
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed physicochemical parameters for this compound and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |
| This compound | C₇H₁₆N₂O | 144.22 | -0.6 |
| 1-Phenyl-2-(piperazin-1-yl)propan-1-ol | C₁₃H₂₀N₂O | 220.31 | 1.5 |
| 1-(4-Chlorophenyl)-2-(piperazin-1-yl)propan-1-ol | C₁₃H₁₉ClN₂O | 254.76 | 2.2 |
| N-Benzyl-2-(piperazin-1-yl)propan-1-ol | C₁₄H₂₂N₂O | 234.34 | 1.8 |
| 2-Methyl-1-(piperazin-1-yl)propan-2-ol | C₈H₁₈N₂O | 158.24 | -0.3 |
Data for this compound and its analogs are based on PubChem entries where available.[1][5][6][7] The introduction of aryl and benzyl groups significantly increases the lipophilicity (as indicated by the predicted XlogP values), which can have profound effects on cell permeability and blood-brain barrier penetration.
Comparative Pharmacological Activity
The diverse biological activities of piperazine derivatives underscore their therapeutic potential. This section compares the reported anticancer and CNS activities of the selected analogs.
Anticancer Activity
Arylpiperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism for some of these compounds involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9]
Table 2: Comparative in vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Arylpiperazine Derivatives | |||
| Representative Arylpiperazine 1 | LNCaP (Prostate) | 3.67 | [3] |
| Representative Arylpiperazine 2 | DU145 (Prostate) | 1.28 | [10] |
| Representative Arylpiperazine 3 | PC-3 (Prostate) | 2.25 | [10] |
| 1-(4-Chlorophenyl)piperazine Derivative | |||
| Representative Chloro-analog | LNCaP (Prostate) | >50 | [10] |
Note: The IC₅₀ values presented are for representative arylpiperazine derivatives reported in the literature and may not be for the exact propanol analogs due to a lack of directly comparable published data. However, they provide a strong indication of the potential activity of this class of compounds.
The data suggests that substitution on the phenyl ring plays a crucial role in determining the cytotoxic potency. For instance, some studies have shown that chloro-substitution at the para-position of the phenyl ring can decrease anticancer activity against certain cell lines.[11]
Central Nervous System (CNS) Activity
The piperazine moiety is a common feature in many CNS-active drugs.[4] Analogs of this compound have been investigated for their potential as antidepressant and anxiolytic agents.
A study on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives revealed significant antidepressant-like effects in animal models.[12] Several of these compounds were found to significantly reduce immobility time in the tail-suspension and modified forced swimming tests without affecting spontaneous locomotor activity, indicating a specific antidepressant-like profile.[12] The mechanism of action for many CNS-active piperazine derivatives involves modulation of neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[13][14]
Mechanism of Action: Focus on Anticancer Activity
The anticancer activity of many piperazine derivatives is attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway.[15][16][17]
This pathway is initiated by the activation of receptor tyrosine kinases by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K).[15] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt.[15] Activated Akt phosphorylates and activates several downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[15] Certain arylpiperazine derivatives have been shown to inhibit PI3K, thereby blocking this pro-survival signaling cascade and inducing apoptosis in cancer cells.[8][18]
Furthermore, some piperazine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[19] This can involve the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.[19]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological and toxicological properties of this compound and its analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[24][25][26]
Step-by-Step Protocol:
-
Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and may also contain other mutations that increase their sensitivity to mutagens.[25]
-
Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates, to mimic mammalian metabolism.[25]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[25]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comparative Toxicology and Safety Profile
The safety profile of a drug candidate is as important as its efficacy. While comprehensive in vivo toxicological data for this compound and its specific analogs are limited in the public domain, some general toxicological considerations for piperazine derivatives can be highlighted.
-
Cytotoxicity: As demonstrated by the in vitro data, arylpiperazine derivatives can exhibit potent cytotoxicity against cancer cells. However, it is crucial to assess their selectivity and potential toxicity towards normal, non-cancerous cells. Some studies have shown that certain arylpiperazine derivatives have low cytotoxic profiles toward normal human prostate cells.[3]
-
Mutagenicity: The Ames test is a standard preliminary screen for mutagenic potential. Compounds that are positive in the Ames test are more likely to be carcinogenic and may require further investigation.
-
Hepatotoxicity: Some piperazine derivatives have been associated with hepatotoxicity. Therefore, in vitro and in vivo models of liver toxicity are important components of the safety assessment.
Conclusion and Future Directions
This comparative guide has provided a detailed analysis of this compound and a selection of its structurally related analogs. The introduction of aryl and N-benzyl substituents significantly influences the physicochemical and pharmacological properties of the parent compound. Arylpiperazine analogs, in particular, have demonstrated promising anticancer activity, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, derivatives of this scaffold have shown potential in the development of new CNS agents.
Future research in this area should focus on:
-
Synthesis and direct comparative testing of a broader range of analogs to establish more definitive structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive ADME-Tox profiling to assess the drug-like properties and safety of the most promising candidates.
-
In vivo efficacy studies in relevant animal models to validate the in vitro findings.
By systematically exploring the chemical space around the this compound scaffold, there is significant potential to develop novel and effective therapeutics for a range of diseases.
References
- 1. 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride | 1044707-11-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. PubChemLite - this compound dihydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 6. 2-(Piperidin-1-yl)propan-1-ol | C8H17NO | CID 13119684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Piperazin-1-ylphenyl)propan-2-ol | C13H20N2O | CID 84686085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: From Simple Building Block to Potent Therapeutics, A Comparative Analysis
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically significant drugs stems from its unique physicochemical properties: the two nitrogen atoms provide handles for synthetic modification, influence solubility and basicity, and can serve as key pharmacophoric elements for target interaction.[1] This guide delves into the remarkable biological versatility of piperazine derivatives, contrasting the foundational structure of 2-(Piperazin-1-yl)propan-1-ol with a portfolio of highly successful drugs across different therapeutic areas. By examining their structure-activity relationships, we can elucidate the principles that govern the transformation of a simple chemical moiety into potent and selective therapeutic agents.
While this compound itself is not extensively characterized for a specific biological activity and is primarily recognized as a synthetic intermediate, its simple structure—a basic piperazine ring appended with a short hydroxyalkyl chain—serves as an ideal conceptual starting point.[2][3] We will compare this foundational scaffold to three distinct classes of piperazine-containing drugs:
-
Aripiprazole: A third-generation atypical antipsychotic.
-
Cetirizine: A second-generation antihistamine.
-
Imatinib: A targeted anticancer agent.
Through this comparative analysis, we will explore how substitutions on the piperazine ring dictate target specificity and pharmacological effect, supported by quantitative binding data and detailed experimental protocols.
From Simple Scaffold to Complex Pharmacology: A Structural Overview
The journey from a simple piperazine derivative to a highly specific drug is a tale of strategic molecular elaboration. The unsubstituted piperazine ring itself has limited intrinsic activity, but its derivatives have been developed for a multitude of therapeutic applications, including as anthelmintics, anti-inflammatories, antimicrobials, and agents active on the central nervous system (CNS).[4][5]
Caption: From a simple scaffold to complex, targeted drugs.
Comparative Biological Activity: A Quantitative Perspective
The dramatic differences in the biological effects of these piperazine derivatives are best understood by examining their binding affinities for their respective molecular targets. The affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), quantifies the concentration of the drug required to achieve a 50% effect. A lower value signifies higher potency.
| Compound | Primary Target(s) | Biological Activity | Quantitative Data (Kᵢ or IC₅₀) |
| This compound | Not well-defined | Primarily a synthetic intermediate | No specific activity data available |
| Aripiprazole | Dopamine D₂ Receptor (Partial Agonist), Serotonin 5-HT₁ₐ Receptor (Partial Agonist), Serotonin 5-HT₂ₐ Receptor (Antagonist) | Antipsychotic, Mood Stabilizer | Kᵢ: 0.34 nM (D₂), 1.7 nM (5-HT₁ₐ), 3.4 nM (5-HT₂ₐ)[4][6] |
| Cetirizine | Histamine H₁ Receptor (Inverse Agonist) | Antihistamine | Kᵢ: ~6 nM[1][7] |
| Imatinib | Bcr-Abl Tyrosine Kinase, c-Kit, PDGFR | Anticancer (Chronic Myeloid Leukemia, GIST) | IC₅₀: ~25-300 nM for Bcr-Abl kinase activity[8][9] |
This data starkly illustrates the principle of structure-activity relationships. The simple, unsubstituted piperazine core of this compound lacks the specific structural features required for high-affinity binding to these targets. In contrast, the extensive and carefully designed substitutions on aripiprazole, cetirizine, and imatinib create molecules with exquisite potency and selectivity for their respective biological targets.
The "Why": Understanding Structure-Activity Relationships
The transformation of the piperazine scaffold into a potent drug is not random; it is a result of deliberate medicinal chemistry strategies.
-
Aripiprazole's Dual Action: The dichlorophenylpiperazine moiety of aripiprazole is crucial for its high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10] The long butoxy-quinolinone side chain is thought to modulate its partial agonist activity at the D₂ receptor, a key feature of its "dopamine system stabilizer" profile.[4][6] This allows aripiprazole to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state.[6]
-
Cetirizine's Selectivity: The (4-chlorophenyl)phenylmethyl group on one nitrogen of the piperazine ring and the ethoxyacetic acid group on the other are critical for cetirizine's potent and selective binding to the histamine H₁ receptor.[11] The carboxylic acid moiety, in particular, is thought to form a key interaction with a lysine residue in the receptor, contributing to its long residence time and pseudo-irreversible antagonism in functional assays.[7][12] This high selectivity for the H₁ receptor over other receptors, such as muscarinic receptors, is responsible for its non-sedating profile compared to first-generation antihistamines.[1]
-
Imatinib's Kinase Inhibition: Imatinib's structure is a masterclass in targeted drug design. The N-methylpiperazine group confers water solubility, which is vital for oral bioavailability. The rest of the molecule, including the pyridine, pyrimidine, and benzamide groups, is exquisitely shaped to fit into the ATP-binding pocket of the Bcr-Abl kinase.[13] This prevents the kinase from phosphorylating its substrates, thereby blocking the downstream signaling pathways that drive cancer cell proliferation.[8]
Experimental Protocols for Assessing Biological Activity
To generate the quantitative data presented above, specific and validated in vitro assays are essential. The following are representative protocols for determining the activity of piperazine derivatives on their respective targets.
Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay (for Aripiprazole)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine D₂ receptor.
Objective: To determine the Kᵢ of a test compound for the dopamine D₂ receptor.
Materials:
-
Cell membranes from a cell line expressing the human dopamine D₂ receptor (e.g., CHO-D₂R or HEK293-D₂R).
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (e.g., aripiprazole) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kₔ), and either assay buffer (for total binding), the test compound (at various concentrations), or haloperidol (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a Dopamine D₂ Receptor Binding Assay.
Protocol 2: Histamine H₁ Receptor Radioligand Binding Assay (for Cetirizine)
This protocol is similar to the D₂ receptor assay but is specific for the histamine H₁ receptor.
Objective: To determine the Kᵢ of a test compound for the histamine H₁ receptor.
Materials:
-
Cell membranes from a cell line expressing the human histamine H₁ receptor (e.g., HEK293-H₁R).
-
Radioligand: [³H]-Mepyramine.
-
Non-specific binding control: Mianserin (10 µM) or unlabeled cetirizine (10 µM).
-
Assay buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[14]
-
Test compound (e.g., cetirizine) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Follow the same steps as in the Dopamine D₂ Receptor Binding Assay, substituting the H₁ receptor-specific reagents.
-
Incubation is typically performed for 60 minutes at 25°C.
-
Data analysis is performed using the same principles to determine the IC₅₀ and Kᵢ values for the test compound at the histamine H₁ receptor.[14][15]
Protocol 3: In Vitro Bcr-Abl Kinase Assay (for Imatinib)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Objective: To determine the IC₅₀ of a test compound for Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase enzyme.
-
Kinase substrate: A synthetic peptide such as Abltide or a protein substrate like GST-CrkL.
-
Kinase buffer: e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.[16]
-
ATP: Typically [γ-³²P]ATP for radiometric detection, or non-labeled ATP for antibody-based detection (ELISA, Western blot).
-
Test compound (e.g., imatinib) at various concentrations.
-
Method for detecting substrate phosphorylation (e.g., phosphospecific antibodies for ELISA/Western blot, or a method for radiometric detection).
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the recombinant Bcr-Abl kinase, kinase buffer, and the kinase substrate.
-
Inhibitor Addition: Add the test compound at a range of concentrations and incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding EDTA or by boiling in SDS-PAGE sample buffer.
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity incorporated into the substrate using a scintillation counter.
-
ELISA/Western Blot: Use a phosphospecific antibody that recognizes the phosphorylated substrate to quantify the extent of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17][18]
-
Caption: Workflow for an in vitro Bcr-Abl Kinase Assay.
Conclusion: The Power of a Privileged Scaffold
The comparison between the simple structure of this compound and the complex, highly optimized structures of aripiprazole, cetirizine, and imatinib provides a compelling illustration of the power and versatility of the piperazine scaffold in drug discovery. It underscores a fundamental principle of medicinal chemistry: while the core ring system can provide favorable pharmacokinetic properties, it is the precise arrangement of substituents that dictates biological activity, target selectivity, and ultimately, therapeutic utility. The ability to transform a simple building block into a life-changing medicine through rational design and rigorous testing is the essence of modern pharmaceutical research. This guide serves as a testament to the ongoing importance of the piperazine moiety as a cornerstone of the medicinal chemist's toolkit.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride | 1044707-11-0 | Benchchem [benchchem.com]
- 3. 2-Methyl-1-(piperazin-1-yl)propan-2-ol | 156339-46-7 | Benchchem [benchchem.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)propanol Derivatives as CNS-Active Agents
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for strategic modifications that can significantly influence pharmacological activity, making it a privileged core in medicinal chemistry.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-(piperazin-1-yl)propanol derivatives. We will dissect how subtle chemical alterations to this scaffold impact its biological effects, with a particular focus on antidepressant-like activity. This analysis is supported by a compilation of preclinical data, offering a comparative framework for researchers and drug development professionals.
The 2-(Piperazin-1-yl)propanol Scaffold: A Platform for CNS Modulation
The 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol backbone presents three key regions for chemical modification, each playing a crucial role in the molecule's interaction with biological targets: the phenyl ring, the propanol unit, and the N4-substituent of the piperazine ring. Understanding the impact of substitutions at these positions is paramount for designing compounds with desired potency and selectivity.
A notable study by Can et al. (2013) synthesized a series of eight derivatives and evaluated their antidepressant-like effects using established murine behavioral models—the tail-suspension test (TST) and the modified forced swimming test (MFST).[2] These tests are widely used to screen for potential antidepressant activity.[2] The fundamental principle behind these models is that a reduction in the duration of immobility is indicative of an antidepressant-like effect.
Comparative Analysis of In Vivo Antidepressant-Like Activity
The in vivo efficacy of the synthesized 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives was compared to the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. The following table summarizes the key findings from the behavioral assays, providing a qualitative comparison of the compounds' performance.
| Compound ID | N4-Substituent (R) | TST Immobility Time | MFST Immobility Time | Locomotor Activity |
| 3a | Phenyl | Significantly Shortened | Significantly Shortened | No Change |
| 3b | 2-Fluorophenyl | Significantly Shortened | Significantly Shortened | No Change |
| 3c | 4-Fluorophenyl | Significantly Shortened | Significantly Shortened | No Change |
| 3d | 4-Chlorophenyl | Significantly Shortened | Significantly Shortened | No Change |
| 3e | 4-Nitrophenyl | Significantly Shortened | Significantly Shortened | No Change |
| 3f | 2-Pyrimidinyl | No Significant Change | No Significant Change | No Change |
| 3g | 2-Pyrazinyl | Significantly Shortened | Significantly Shortened | No Change |
| 3h | Benzyl | No Significant Change | No Significant Change | No Change |
| Fluoxetine | (Reference) | Significantly Shortened | Significantly Shortened | No Change |
Data adapted from Can et al., 2013.[2] "Significantly Shortened" indicates a statistically significant antidepressant-like effect compared to the control group.
From this data, a clear SAR trend emerges. The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of antidepressant-like activity.
-
Aromatic Substituents: Derivatives with an aromatic ring directly attached to the N4-nitrogen (compounds 3a-e and 3g ) generally exhibited significant antidepressant-like effects, comparable to fluoxetine.[2]
-
Halogen Substitution: The introduction of electron-withdrawing halogen atoms (fluoro and chloro) on the N4-phenyl ring (compounds 3b-d ) maintained, and in some cases enhanced, the activity. Specifically, compounds with 4-fluoro, 4-chloro, and 4-nitro substitutions (3c-e ) along with the 2-pyrazinyl derivative (3g ) were found to be more potent than the unsubstituted phenyl (3a ) and 2-fluorophenyl (3b ) analogs in reducing immobility time.[2]
-
Heterocyclic and Alkyl Substituents: In contrast, the presence of a 2-pyrimidinyl (3f ) or a benzyl group (3h ) at the N4 position resulted in a loss of significant antidepressant-like activity in these models.[2]
Crucially, none of the active compounds induced changes in spontaneous locomotor activity, indicating that the observed antidepressant-like effects were specific and not due to a general stimulant effect.[2]
Mechanistic Insights: Connecting Structure to Molecular Targets
The antidepressant effects of many drugs are mediated through their interaction with serotonin (5-HT) and dopamine (D) receptors, as well as their respective transporters (SERT and DAT).[3]
Serotonin and Dopamine Receptor Binding
Research on various arylpiperazine derivatives has demonstrated their affinity for D2 and D3 dopamine receptors, as well as 5-HT1A and 5-HT2A serotonin receptors.[4][5] The affinity for these receptors is often in the nanomolar range, indicating potent interactions.[4]
-
Dopamine Receptors: N-substitution on the piperazine ring with various substituted indole rings has been shown to maintain high affinity and selectivity for the D3 receptor.[4]
-
Serotonin Receptors: The introduction of different substituents on the aryl part of the piperazine moiety significantly influences binding to 5-HT1A and 5-HT2A receptors.[5]
Monoamine Transporter Inhibition
Another key mechanism for antidepressant action is the inhibition of monoamine transporters, which increases the synaptic concentration of neurotransmitters like serotonin and dopamine. Structurally similar piperazine derivatives have been shown to be potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range.[6]
The following diagram illustrates the potential interplay of 2-(piperazin-1-yl)propanol derivatives with these key CNS targets.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives
The synthesis of the target compounds is typically achieved through a two-step process as outlined by Can et al. (2013).[2]
Step 1: Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone intermediates
-
To a solution of 2-bromopropiophenone (1 equivalent) in acetone, add the appropriate N-substituted piperazine derivative (1 equivalent) and potassium carbonate (1 equivalent).
-
Reflux the reaction mixture for 6 hours.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
If the product is a solid, wash it with water, dry, and recrystallize from ethanol. If it is an oil, extract it with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
Step 2: Reduction to 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives
-
Dissolve the propanone intermediate from Step 1 in methanol.
-
Add sodium borohydride (NaBH4) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the final propanol derivative.
-
Purify the product by recrystallization from a suitable solvent if necessary.
In Vivo Behavioral Assay: Modified Forced Swimming Test (MFST)
The MFST is a widely accepted model for assessing antidepressant-like activity in rodents.
-
Apparatus: A cylindrical glass tank (25 cm height, 10 cm internal diameter) filled with water (25 ± 1 °C) to a depth of 15 cm.
-
Animals: Male mice are typically used. They should be habituated to the experimental room for at least one hour before testing.
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the water tank.
-
The total duration of the test is 6 minutes.
-
Record the behavior of the mice, typically during the last 4 minutes of the test.
-
The primary measure is the duration of immobility, where the mouse remains floating with only minor movements to keep its head above water.
-
Other behaviors, such as swimming and climbing, can also be scored to provide a more detailed behavioral profile.
-
-
Data Analysis: Compare the immobility time of the compound-treated groups with the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Directions
The structure-activity relationship studies of 2-(piperazin-1-yl)propanol derivatives reveal that the N4-substituent of the piperazine ring is a key determinant of their antidepressant-like activity. Aromatic substituents, particularly those with electron-withdrawing groups in the para-position, appear to be favorable for this activity. While in vivo behavioral data provides a strong foundation for their potential as CNS agents, further in vitro pharmacological profiling is necessary to elucidate the precise molecular mechanisms underlying their effects. Future research should focus on obtaining quantitative binding and functional data for these compounds at a panel of CNS receptors and transporters. This will enable a more refined understanding of their SAR and facilitate the rational design of more potent and selective next-generation therapeutics for the treatment of depression and other CNS disorders.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-(Piperazin-1-yl)propan-1-ol-Based Compounds: A Comparative Guide for Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing solubility and bioavailability.[3] Within the vast landscape of piperazine derivatives, compounds featuring the 2-(piperazin-1-yl)propan-1-ol backbone have emerged as a promising class with a diverse range of biological activities. This guide provides a comprehensive comparison of the efficacy of these compounds across various therapeutic areas, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery endeavors.
Anticancer Activity: Targeting Key Cellular Pathways
Several this compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and modulation of critical signaling pathways.[4][5]
Comparative Cytotoxicity
A comparative analysis of the cytotoxic effects of various this compound analogs and related piperazine derivatives reveals a strong dependence on the nature of the substituents on the piperazine ring and the aromatic moieties. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, with lower values indicating higher potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Arylpiperazine Derivatives | Compound 12 (p-fluoro) | DU145 (Prostate) | 1.14 | [6] |
| Compound 4 (unsubstituted) | DU145 (Prostate) | 1.28 | [6] | |
| Dibenzo[b,f][1][7]thiazepin-piperazine Hybrids | Compound 16b | K562 (Leukemia) | 20-40 | [8] |
| Compound 16d | Colo-205 (Colon) | 20-40 | [8] | |
| Compound 16i | MDA-MB-231 (Breast) | 20-40 | [8] |
Table 1: Comparative in vitro cytotoxicity of selected piperazine derivatives against various human cancer cell lines.
The data clearly indicates that substitutions on the aryl ring of arylpiperazine derivatives significantly influence their anticancer activity. For instance, a para-fluoro substitution in compound 12 resulted in potent activity against the DU145 prostate cancer cell line.[6]
Mechanism of Action: Induction of Apoptosis and PI3K/Akt Pathway Inhibition
The primary mechanism by which many of these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is often mediated through both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases, such as caspase-3 and caspase-7.
Furthermore, the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a common target for these piperazine derivatives.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Experimental Workflow: Assessing Anticancer Efficacy
Caption: Workflow for evaluating the anticancer efficacy of this compound derivatives.
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives, including those with the this compound scaffold, have demonstrated promising activity against a range of bacteria and fungi.[3][9]
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluoroquinolone-Piperazine Hybrids | Compound 5h (benzoyl) | Ciprofloxacin-resistant P. aeruginosa | 16 | [10] |
| Compound 5k (benzenesulfonyl) | Ciprofloxacin-resistant P. aeruginosa | 16 | [10] | |
| Compound 5l (benzenesulfonyl) | Ciprofloxacin-resistant P. aeruginosa | 16 | [10] | |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Isolated Compound | Multidrug-resistant S. aureus | 15 | [11] |
Table 2: Comparative in vitro antimicrobial activity of selected piperazine derivatives.
The data highlights the potential of these compounds to combat resistant bacterial strains. The fluoroquinolone-piperazine hybrids, in particular, showed significant activity against ciprofloxacin-resistant Pseudomonas aeruginosa.[10]
Mechanism of Action
The antimicrobial mechanism of action for piperazine derivatives can vary. For some fluoroquinolone hybrids, the mechanism likely involves the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to the parent fluoroquinolone. For other derivatives, the mechanism may involve disruption of the bacterial cell membrane or inhibition of other essential cellular processes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method is employed to determine the MIC of the test compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors
Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[12][13][14] This has led to their development as antipsychotic, antidepressant, and anxiolytic agents. The this compound scaffold can be incorporated into these structures to fine-tune their receptor binding profiles and pharmacological effects.
Comparative Receptor Binding Affinity
The binding affinity of a compound to its target receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound Class | Derivative | Receptor | Ki (nM) | Reference |
| Benzoxazin-3(4H)-one Arylpiperazines | Compound 1d | 5-HT1A | 1.25-54 | [12] |
| Compound 3f | 5-HT1A | 1.25-54 | [12] | |
| Benzylpiperazine Derivatives | Compound 15 | σ1 | 1.6 | [15] |
| Dual DAT/σ1 Receptor Ligands | S-enantiomer 6a | DAT | 1.72 | [16] |
| R-enantiomer 6b | DAT | 5.36 | [16] |
Table 3: Comparative receptor binding affinities of selected piperazine derivatives.
These results demonstrate the high affinity and, in some cases, selectivity of these compounds for specific CNS receptors. For example, compound 15 shows high affinity for the sigma-1 (σ1) receptor, a target for the development of novel analgesics.[15] The enantiomers 6a and 6b exhibit modest enantioselectivity for the dopamine transporter (DAT), a key target in the treatment of neuropsychiatric disorders.[16]
Signaling Pathways and Functional Activity
The interaction of these compounds with their respective receptors triggers downstream signaling cascades that ultimately mediate their pharmacological effects. For instance, agonism at the 5-HT1A receptor is a common mechanism for anxiolytic and antidepressant drugs, while antagonism at the D2 receptor is a hallmark of antipsychotic medications.
Signaling Pathway: 5-HT1A Receptor Activation
Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence presented in this guide demonstrates the potential of these compounds in oncology, infectious diseases, and neuroscience. The efficacy of these derivatives is highly dependent on the specific substitutions made to the core structure, highlighting the importance of structure-activity relationship studies in optimizing their pharmacological profiles.
Future research should focus on the synthesis and evaluation of more extensive libraries of these compounds to further elucidate the structure-activity relationships for various biological targets. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery and development of clinically viable drug candidates based on this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating In Vitro Cytotoxicity Assays for Piperazine Compounds
Introduction: The Piperazine Paradox in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetics. However, this same reactivity presents a significant challenge in early-stage drug development: accurately assessing cytotoxicity. Many piperazine-containing compounds are known to induce apoptosis, or programmed cell death, making robust cytotoxicity profiling essential.[1][2] This guide provides a comparative framework for validating in vitro cytotoxicity assays for piperazine compounds, moving beyond mere protocol recitation to explain the causal logic behind experimental design. Our goal is to equip researchers with a self-validating system to generate reliable, publication-ready data.
The Core Challenge: Why a Single Assay is Insufficient
Relying on a single cytotoxicity assay for piperazine compounds can be misleading. These compounds are notorious for generating false positives and negatives through various mechanisms of assay interference.[3][4][5] A multi-pronged, orthogonal approach is not just recommended; it is scientifically imperative.[6][7][8] An orthogonal strategy validates results from an antibody-based method by cross-referencing them with data from non-antibody-based methods.[8] This approach is crucial for verifying existing data and identifying any artifacts related to the antibody .[8]
We will compare three mechanistically distinct assays to build a robust validation workflow:
-
MTT (Metabolic) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[9][10][11][12]
-
LDH (Membrane Integrity) Assay: Quantifies lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[13][14][15]
-
Real-Time Cell Analysis (RTCA): An impedance-based method that dynamically monitors cell adhesion, proliferation, and morphology.[16][17][18]
The following diagram illustrates the decision-making workflow for selecting and validating these assays.
Caption: Workflow for orthogonal validation of piperazine cytotoxicity.
Comparative Analysis of Core Cytotoxicity Assays
The choice of assay directly impacts the interpretation of a compound's cytotoxicity. Different assays measure distinct cellular events that occur at various stages of cell death. Understanding these differences is key to building a comprehensive toxicity profile.
Caption: Assays measuring distinct stages of the cell death pathway.
MTT Assay (Metabolic Viability)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9][11][12] The amount of formazan produced is proportional to the number of viable cells.[12]
-
Causality & Experimental Choice: The MTT assay is often a first-line choice due to its high throughput and cost-effectiveness. It provides a snapshot of the cell population's overall metabolic health, which is often one of the first parameters affected by a cytotoxic compound.
-
Trustworthiness & Validation: Piperazines can directly interact with tetrazolium salts or interfere with reductase enzymes, creating artifacts.[3] A critical, non-negotiable control is to incubate the highest concentration of the piperazine compound with the MTT reagent in cell-free media. This "compound-only" control will reveal any direct chemical reduction of the reagent, which would otherwise be misinterpreted as cell viability.
LDH Release Assay (Membrane Integrity)
-
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[13][15][19] The released LDH catalyzes a reaction that results in a colored formazan product, which is directly proportional to the amount of cell lysis.[14]
-
Causality & Experimental Choice: The LDH assay serves as an excellent orthogonal method to the MTT assay because it measures a distinct event: catastrophic membrane failure. If a piperazine compound inhibits mitochondrial function without immediately lysing the cell, the MTT assay would show high toxicity while the LDH assay would initially show low toxicity. This discrepancy provides valuable mechanistic insight.
-
Trustworthiness & Validation: The protocol must include three essential controls:
-
Vehicle Control: Cells treated with the compound's solvent (e.g., DMSO) to establish baseline LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer to determine the total LDH content, representing 100% cytotoxicity.
-
Compound-Only Control: The compound in cell-free media to check for interference with the LDH enzyme or detection reagents.
-
Real-Time Cell Analysis (RTCA)
-
Principle: RTCA systems like the xCELLigence platform use microelectrodes embedded in the bottom of cell culture plates to measure electrical impedance.[17] As cells attach, spread, and proliferate on these electrodes, they alter the flow of electric current. This change in impedance, recorded as a "Cell Index," is a highly sensitive and quantitative measure of cell number, morphology, and adhesion strength.[17][18]
-
Causality & Experimental Choice: The primary advantage of RTCA is its ability to provide continuous, real-time kinetic data without labels.[16][17][20] Traditional endpoint assays only provide a single snapshot in time. RTCA can reveal precisely when a compound begins to exert its cytotoxic effect and can distinguish between different mechanisms (e.g., a rapid cytolytic effect versus a slow anti-proliferative effect).[16]
-
Trustworthiness & Validation: The system's label-free nature inherently reduces the risk of compound-reagent interactions. Validation focuses on proper experimental setup: establishing a stable baseline Cell Index before compound addition and including appropriate vehicle and positive controls to ensure the observed changes are compound-specific.
Data Presentation: A Comparative Synthesis
To effectively validate your findings, all quantitative data should be summarized in a clear, comparative format. This allows for at-a-glance assessment of data concordance across different methodologies.
| Assay Type | Endpoint Measured | Piperazine Compound "X" IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) | Key Advantage | Potential for Piperazine Interference |
| MTT | Mitochondrial Reductase Activity | 12.5 | 0.8 | High-throughput, inexpensive | High (Redox cycling, reagent interaction) |
| LDH | Membrane Permeability | 15.2 | 1.1 | Measures irreversible cell death | Low to Moderate (Enzyme inhibition) |
| RTCA | Cellular Impedance (Adhesion/Morphology) | 11.8 | 0.7 | Kinetic, label-free, mechanistic insight | Very Low |
Note: Data presented are illustrative examples.
The close correlation between the IC50 values obtained from the RTCA and MTT assays, with a slightly higher value for LDH, suggests that for Compound "X", metabolic and morphological changes occur prior to complete loss of membrane integrity. This is a common pattern for compounds inducing apoptosis.[1]
Experimental Protocols: A Self-Validating Framework
Reproducibility is the cornerstone of scientific integrity. The following protocols are designed with integrated controls to ensure the data is self-validating.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the piperazine compound. Replace the old media with fresh media containing the compound or vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).[21]
-
Assay Controls Setup:
-
Cell-Free Blank: Wells with media only.
-
Compound Interference Control: Wells with media and the highest concentration of the compound, but no cells.
-
Vehicle Control: Wells with cells and vehicle (e.g., 0.1% DMSO).
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solution) to each well to dissolve the formazan crystals.[9][12]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm, with a reference wavelength of 630 nm.
Protocol 2: LDH Release Cytotoxicity Assay
-
Plate Setup: Seed and treat cells as described in the MTT protocol (Steps 1 & 2).
-
Assay Controls Setup:
-
Culture Medium Background: Wells with media only.
-
Vehicle Control: Cells treated with vehicle to measure spontaneous LDH release.
-
Maximum Release Control: A separate set of untreated cells that will be lysed with 10 µL of Lysis Buffer 30 minutes before data collection.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well of the new plate containing the supernatant.
-
Incubation & Stoppage: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.[15] The level of cytotoxicity is calculated as a percentage of the maximum LDH release.
Protocol 3: Real-Time Cell Analysis (RTCA)
-
Background Measurement: Add 100 µL of cell culture media to each well of an E-Plate and record a background impedance measurement.
-
Cell Seeding: Remove the media and seed 100 µL of cell suspension at the optimal density. Allow the plate to sit at room temperature for 30 minutes to ensure even settling before placing it in the RTCA instrument inside a standard CO2 incubator.
-
Baseline Growth: Monitor cell proliferation for 24-36 hours, or until cells are in the logarithmic growth phase and have reached a target Cell Index.
-
Compound Addition: Pause the run and add 100 µL of media containing 2x the final concentration of the piperazine compounds or controls.
-
Kinetic Data Acquisition: Resume the run and continue to monitor the cellular response in real-time for 48-72 hours.[22] Data is analyzed using the instrument's software to generate dose-response curves and calculate IC50 values at multiple time points.
Conclusion and Recommendations
Validating cytotoxicity data for piperazine compounds requires a rigorous, multi-faceted approach. No single assay is sufficient to overcome the potential for compound-specific artifacts.
-
Recommendation: Begin with a cost-effective, high-throughput assay like MTT , but always include a cell-free compound interference control.
-
Validation Step: Confirm all hits using an orthogonal method that measures a different cell death endpoint, such as the LDH assay .
-
For Mechanistic Insight: For lead compounds, employ Real-Time Cell Analysis (RTCA) to gain a deeper understanding of the kinetics of cytotoxicity and to distinguish between cytostatic and cytotoxic effects.
By adopting this validation framework, researchers can significantly increase their confidence in the generated data, avoid costly pursuits of false positives, and build a solid, defensible foundation for subsequent stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Orthogonal assay for validation of Tox21 PPARγ data and applicability to in silico prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. agilent.com [agilent.com]
- 17. iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 20. Enhancing Immune Cell Cytotoxicity and Persistence Insights Using Real-Time Cell Analysis | Technology Networks [technologynetworks.com]
- 21. benchchem.com [benchchem.com]
- 22. Evaluation of CAR-T cell cytotoxicity: Real-time impedance-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Chiral Piperazine Alcohols
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. Chiral piperazine alcohols, a scaffold present in numerous active pharmaceutical ingredients (APIs), exemplify this principle. The precise control and quantification of their enantiomeric purity are paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the chiral resolution of piperazine alcohols, grounded in the principles of cross-validation to ensure data integrity across the development lifecycle.
The accurate determination of enantiomeric purity is a critical step in the development and manufacturing of pharmaceuticals.[1] Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, making rigorous analytical control essential.[1] Cross-validation serves as the ultimate arbiter of an analytical method's reliability, demonstrating that different orthogonal techniques can produce congruent results, thereby providing a high degree of confidence in the reported enantiomeric purity.
Core Analytical Techniques: A Comparative Overview
The separation of enantiomers can be achieved through various methods, with chromatographic techniques being the most favored.[2][3] The choice of technique is often a balance between speed, resolution, solvent consumption, and the specific physicochemical properties of the analyte. For chiral piperazine alcohols, which are basic compounds, three techniques stand out: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantiomeric purity assessment, offering a wide array of chiral stationary phases (CSPs) and mobile phase conditions.[3][4]
-
Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase.[5] For basic compounds like piperazine alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[4][6]
-
Experimental Causality:
-
CSP Selection: Polysaccharide-based CSPs provide a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.[4] Immobilized versions of these phases offer greater solvent compatibility, expanding the range of possible mobile phases.[4]
-
Mobile Phase Additives: The basic nature of piperazine alcohols necessitates the use of additives in the mobile phase to achieve good peak shape and resolution.[4] Small amounts (typically 0.1%) of an amine, such as diethylamine (DEA) or triethylamine (TEA), are added to non-polar mobile phases to mask residual acidic silanol groups on the silica support, preventing peak tailing.[4] For acidic analytes, trifluoroacetic acid (TFA) would be used instead.[2] In some cases, acidic additives like ethanesulfonic acid have also been shown to be effective for basic compounds by forming ion-pairs.[7]
-
-
Strengths: Robust, widely available, and a vast library of established applications.
-
Limitations: Can be time-consuming and often requires significant volumes of organic solvents, which have environmental and cost implications.[8]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[9][10][11] It utilizes supercritical carbon dioxide as the main mobile phase component, which is non-toxic and renewable.[9]
-
Principle of Separation: Similar to HPLC, SFC relies on CSPs for chiral recognition. The same stationary phases used for normal-phase HPLC are compatible with SFC.[10][12][13] The mobile phase consists primarily of CO2 with a small percentage of an organic co-solvent (modifier), such as methanol or ethanol.[10]
-
Experimental Causality:
-
Mobile Phase Properties: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster column equilibration compared to HPLC.[14] This translates to significantly shorter analysis times—often 3 to 5 times faster.[14]
-
Cost and Environmental Benefits: SFC dramatically reduces the consumption of organic solvents, leading to lower purchasing and waste disposal costs, aligning with green chemistry principles.[9][10]
-
-
Strengths: High speed, high efficiency, and reduced environmental impact.[11][14] It is often favored for preparative scale separations due to these advantages.[10][12]
-
Limitations: Requires specialized instrumentation. Analyte solubility can sometimes be a challenge in the CO2-rich mobile phase, though this is less common for small pharmaceutical compounds.[14]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[15][16] It is particularly well-suited for the analysis of polar and charged compounds.[15]
-
Principle of Separation: Enantiomers are separated based on their differential mobility in an electric field. This is achieved by adding a chiral selector to the background electrolyte (BGE).[15][16] For basic compounds like piperazine alcohols, cyclodextrins (CDs) are the most commonly used chiral selectors.[17][18]
-
Experimental Causality:
-
Chiral Selector Interaction: The enantiomers form transient, diastereomeric complexes with the cyclodextrin selector. These complexes have different effective mobilities, leading to their separation.[15] The choice of cyclodextrin (native, neutral, or charged) and its concentration are critical parameters to optimize.[19][20]
-
pH and Buffer Control: The pH of the BGE is crucial as it determines the charge state of the piperazine alcohol and the electroosmotic flow (EOF), both of which significantly impact migration time and resolution.[19]
-
-
Strengths: Extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.[3]
-
Limitations: Lower concentration sensitivity compared to HPLC/SFC with standard UV detection, and can be less robust for routine QC applications if not carefully optimized.
The Cross-Validation Framework
Cross-validation ensures that different analytical methods provide equivalent results for the enantiomeric purity of a given substance. This is not merely a procedural step; it is a scientific imperative that underpins the trustworthiness of all subsequent data. The process is guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[21][22][23][24]
Cross-Validation Workflow
A logical workflow ensures a systematic and comprehensive comparison of the analytical techniques.
Caption: Workflow for cross-validating two orthogonal analytical techniques.
Key Validation Parameters for Comparison
The validation of a chiral purity method should adhere to regulatory guidelines.[25] The following parameters, as defined by ICH Q2(R1), must be assessed for each method and the results compared.[21][22][23][26]
| Validation Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Purpose & Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers from impurities and degradants. | Baseline resolution of enantiomers from impurities and degradants. | Baseline resolution of enantiomers from impurities and degradants. | Ensures the method is selective for the enantiomers. Resolution (Rs) > 1.5.[23] |
| Linearity | R² > 0.99 for both enantiomers over the specified range.[26] | R² > 0.99 for both enantiomers over the specified range. | R² > 0.99 for both enantiomers over the specified range.[18] | Demonstrates a proportional relationship between signal and concentration. |
| Range | Typically from LOQ to 120% of the specification for the undesired enantiomer. | Typically from LOQ to 120% of the specification for the undesired enantiomer. | Typically from LOQ to 120% of the specification for the undesired enantiomer. | The interval over which the method is precise, accurate, and linear. |
| Accuracy (Recovery) | Recovery of 98.0-102.0% for spiked samples at multiple levels. | Recovery of 98.0-102.0% for spiked samples at multiple levels. | Recovery of 98.0-102.0% for spiked samples at multiple levels. | Measures the closeness of the test results to the true value. |
| Precision (RSD%) | Repeatability (Intra-day) RSD < 2.0%. Intermediate (Inter-day) RSD < 5.0%.[23] | Repeatability RSD < 2.0%. Intermediate RSD < 5.0%. | Repeatability RSD < 2.0%. Intermediate RSD < 5.0%.[18] | Assesses the scatter of results from multiple analyses of the same sample. |
| LOQ/LOD | S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.[26] | S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD. | S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.[18] | The lowest amount of analyte that can be reliably quantified/detected. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate, temp).[26] | Insensitive to small, deliberate changes in method parameters (e.g., back pressure, temp). | Insensitive to small, deliberate changes in method parameters (e.g., voltage, temp). | Demonstrates the reliability of the method during normal use. |
Experimental Protocols: A Practical Guide
Detailed methodologies are essential for reproducibility and comparison.[1] The following protocols provide a starting point for the separation of a hypothetical chiral piperazine alcohol.
Protocol 1: Chiral HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® IC-3, 150 x 4.6 mm, 3 µm).[27]
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[27]
-
Flow Rate: 1.0 mL/min.[27]
-
Column Temperature: 35°C.[27]
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.[27]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability: Inject a racemic standard. The resolution between enantiomers should be ≥ 2.0.
Protocol 2: Chiral SFC-UV Method
-
Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Diethylamine (B).
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 0.5 mg/mL.
-
System Suitability: Inject a racemic standard. The resolution between enantiomers should be ≥ 2.0.
Conclusion: Ensuring Analytical Certainty
The choice between HPLC, SFC, and CE for the analysis of chiral piperazine alcohols depends on the specific requirements of the analytical task. HPLC offers robustness and familiarity, SFC provides unparalleled speed and green credentials, while CE excels in efficiency with minimal sample consumption.
Ultimately, a single method, no matter how well validated, exists in a vacuum. Cross-validation against an orthogonal technique is the definitive process for establishing the trustworthiness of your analytical data. By employing a systematic approach, adhering to regulatory guidelines, and understanding the fundamental causality behind each technique, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This analytical rigor is fundamental to the development of safe and effective chiral medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. columnex.com [columnex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.today [hplc.today]
- 9. selvita.com [selvita.com]
- 10. pharmtech.com [pharmtech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. ChemPartner [chempartner.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. fda.gov [fda.gov]
- 25. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 26. scispace.com [scispace.com]
- 27. jocpr.com [jocpr.com]
A Comparative Toxicological Assessment of 2-(Piperazin-1-yl)propan-1-ol Derivatives: A Guide for Drug Development Professionals
This guide provides a comparative toxicological overview of 2-(piperazin-1-yl)propan-1-ol derivatives, a class of compounds with significant potential in medicinal chemistry. As researchers and drug development professionals, understanding the structure-toxicity landscape of this scaffold is paramount for advancing safe and effective therapeutics. This document synthesizes available data to offer insights into their cytotoxic profiles, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a prevalent heterocyclic motif in a multitude of clinically approved drugs, valued for its physicochemical properties that often impart favorable pharmacokinetic characteristics.[1][2] The this compound backbone represents a versatile scaffold for the development of novel therapeutic agents. However, as with any chemical series, modifications to the core structure can significantly impact the toxicological profile. This guide will delve into the toxicological considerations of these derivatives, with a focus on in vitro assessments.
In Vitro Toxicological Assessment: A Multi-Faceted Approach
A thorough in vitro toxicological evaluation is a critical early step in drug development to de-risk candidates and understand their potential liabilities. For piperazine derivatives, a battery of assays is typically employed to assess various aspects of cellular health.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, with lower values indicating higher cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC50) of Various Piperazine Derivatives in Human Cancer Cell Lines
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Arylpiperazines | Compound 9 (proprietary structure) | LNCaP (Prostate) | < 5 | [3] |
| Compound 15 (proprietary structure) | LNCaP (Prostate) | < 5 | [3] | |
| Compound 8 (proprietary structure) | DU145 (Prostate) | 8.25 | [3] | |
| Hydroxyethyl Piperazines | (R)-2b (proprietary structure) | RPMI 8226 (Multiple Myeloma) | Low µM range | [4] |
| 1,8-Naphthalimide-Arylsulfonyl Piperazines | SA5 (proprietary structure) | 4T1 (Breast Cancer) | < 0.7 | [5] |
Note: The proprietary nature of some structures in the cited literature prevents direct structural comparison to this compound derivatives. However, the data illustrates the range of cytotoxic potential within the broader piperazine class.
It is crucial to note that high cytotoxicity against cancer cell lines does not always translate to a favorable therapeutic window. Many potent anticancer agents also exhibit toxicity towards normal, healthy cells. For instance, several arylpiperazine derivatives with strong activity against prostate cancer cell lines also demonstrated cytotoxicity to the normal human prostate epithelial cell line RWPE-1.[3]
Mechanistic Insights: Unraveling the Pathways to Cell Death
Understanding the mechanism by which a compound induces cytotoxicity is as important as quantifying its potency. For piperazine derivatives, several mechanisms have been implicated.
-
Apoptosis: Programmed cell death is a common mechanism of action for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells. One study demonstrated that a representative hydroxyethyl piperazine-based σ receptor ligand induced apoptosis in multiple myeloma cells.[4]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death pathways. While not extensively documented for the this compound series specifically, it is a known mechanism for other piperazine-containing compounds.
The interplay of these pathways can be visualized as follows:
Caption: Potential mechanism of piperazine-induced cytotoxicity.
Structure-Activity Relationships (SAR) in Toxicology
The toxicological profile of this compound derivatives is intrinsically linked to their chemical structure. While a definitive SAR for this specific series is not yet established in the public domain, we can infer potential trends from related piperazine classes.
-
N-4 Position Substitution: The substituent at the N-4 position of the piperazine ring is a key determinant of biological activity and, consequently, toxicity. Introduction of a pyrimidinyl moiety at this position has been shown to be beneficial for anticancer activity in some arylpiperazine derivatives.[3]
-
Aryl Group Substitution: For arylpiperazine derivatives, the substitution pattern on the aromatic ring significantly modulates cytotoxicity. For example, the presence of methyl or fluoro groups at the ortho-position of a phenyl ring led to relatively strong cytotoxicity against LNCaP cells.[3] Conversely, a para-chloro substitution on the phenyl group was not favorable for anticancer activity.[3]
Caption: Key structural determinants of toxicity.
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, standardized protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).
Caption: Generalized workflow for in vitro cytotoxicity testing.
In Vivo Toxicological Considerations
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutics. However, a thorough understanding of the toxicological profile of its derivatives is essential for successful clinical translation. This guide has summarized the current understanding of piperazine derivative toxicology, highlighting the importance of a multi-assay in vitro approach and the influence of structural modifications on cytotoxicity.
Future research should focus on establishing a clear and comparative toxicological dataset for a series of this compound derivatives. This would involve:
-
Systematic SAR studies: Synthesizing and testing a library of derivatives with systematic modifications to the N-4 position and any aryl substituents.
-
Head-to-head comparative studies: Evaluating these derivatives in a standardized panel of in vitro assays and cell lines, including both cancerous and non-cancerous lines, to determine therapeutic indices.
-
In vivo acute toxicity studies: Determining the LD50 and observing for any signs of systemic and neurotoxicity in animal models for lead candidates.
By undertaking such a systematic approach, the drug development community can better navigate the toxicological landscape of this promising class of compounds and unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of Piper cubeba extract in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activities of hydroxyethyl piperazine-based σ receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Piperazin-1-yl)propan-1-ol
Understanding the Hazard Profile: A Data-Driven Approach
Before any disposal procedure can be initiated, a comprehensive understanding of the chemical's hazards is paramount. Based on aggregated data for piperazine derivatives and propanol compounds, 2-(Piperazin-1-yl)propan-1-ol should be handled as a hazardous substance.
The piperazine moiety is known to cause skin and eye irritation, and in some cases, more severe corrosive damage.[1][2][3] Similarly, propanol can be a skin and eye irritant.[4][5] Data from PubChem for "Piperazin-1-ylpropanol" indicates that it is a skin and eye irritant.[6] An SDS for the closely related compound "2,2-Difluoro-3-piperazin-1-ylpropan-1-ol" also lists skin and eye irritation as primary hazards.[7] Therefore, it is prudent to operate under the assumption that this compound poses similar risks.
Table 1: Hazard Profile Summary for this compound and Related Compounds
| Hazard Classification | GHS Category (Anticipated) | Key Recommendations |
| Skin Irritation | Category 2 | Avoid contact with skin. Wear appropriate chemical-resistant gloves.[6][7] |
| Eye Irritation | Category 2A | Causes serious eye irritation. Wear safety glasses or goggles.[6][7] |
| Acute Toxicity (Oral) | May be harmful if swallowed | Do not ingest. Wash hands thoroughly after handling.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations for hazardous waste.[9][10] The following protocol provides a systematic approach to ensure compliance and safety.
Part 1: Pre-Disposal Preparations
-
Consult Your Institution's Environmental Health & Safety (EHS) Office: This is the most critical first step. Your EHS office will provide specific guidance based on your institution's policies and local regulations. They can also provide the necessary hazardous waste containers and labels.
-
Gather Necessary Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat should be worn.
-
-
Prepare a Designated Waste Accumulation Area:
-
This should be a well-ventilated area, preferably within a chemical fume hood.[11]
-
The area should be clearly marked and away from general laboratory traffic.
-
Part 2: Waste Segregation and Collection
-
Use a Designated Hazardous Waste Container:
-
Obtain a compatible, leak-proof container with a secure lid from your EHS office.[12]
-
The container must be in good condition and made of a material that will not react with the waste.
-
-
Properly Label the Waste Container:
-
Waste Transfer:
-
Carefully transfer the waste this compound into the designated container.
-
Any contaminated materials, such as pipette tips, gloves, or weighing paper, must also be placed in the hazardous waste container.[14]
-
-
Do Not Mix Incompatible Wastes:
Part 3: Storage and Final Disposal
-
Secure and Store the Waste Container:
-
Keep the container tightly sealed when not in use.[11]
-
Store the container in your designated satellite accumulation area.
-
-
Arrange for Professional Disposal:
Decontamination of Empty Containers
An "empty" container that once held this compound must be properly decontaminated before it can be considered non-hazardous.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[10][11]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[14]
-
Deface Label: After triple-rinsing, deface or remove the original label to prevent misidentification.[17]
-
Final Disposal of Container: The decontaminated container can typically be disposed of in the regular trash or recycled, as per your institution's guidelines.[17]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 13. Effective Lab Chemical Waste Management [emsllcusa.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
